Plicamycin
描述
Mithramycin is a carbohydrate-containing antibiotic, an anthracycline antibiotic, an aureolic acid and a secondary alpha-hydroxy ketone. It has a role as an antineoplastic agent, an EC 2.7.7.6 (RNA polymerase) inhibitor and a metabolite.
This compound is an antineoplastic antibiotic produced by Streptomyces plicatus. It has been used in the treatment of testicular cancer, Paget's disease of bone, and, rarely, the management of hypercalcemia. The manufacturer discontinued this compound in 2000.
This compound, which was formerly known as mithramycin, is an antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers. This compound causes acute hepatic injury that arises within days of starting therapy, but is usually transient and asymptomatic and rarely leads to jaundice. This compound has not been approved for use as cancer chemotherapy in the United States, but continues to be used on an investigational basis.
This compound has been reported in Streptomyces argillaceus, Streptomyces, and other organisms with data available.
This compound is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. This compound, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, this compound may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04)
A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. This compound is also used to reduce hypercalcemia, especially that due to malignancies.
属性
IUPAC Name |
(2S,3S)-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76O24/c1-18-29(72-34-14-30(43(58)21(4)68-34)73-33-13-28(54)42(57)20(3)67-33)12-26-10-25-11-27(49(66-9)48(63)41(56)19(2)53)50(47(62)39(25)46(61)38(26)40(18)55)76-36-16-31(44(59)23(6)70-36)74-35-15-32(45(60)22(5)69-35)75-37-17-52(8,65)51(64)24(7)71-37/h10,12,19-24,27-28,30-37,41-45,49-51,53-61,64-65H,11,13-17H2,1-9H3/t19-,20-,21-,22-,23-,24-,27+,28-,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,49+,50+,51-,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCUWKMKBJTWLW-BKHRDMLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@@H]([C@H](O8)C)O)(C)O)C(=C4C(=C3C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Plicamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sol in lower alcohols, acetone, ethyl acetate, water. Moderately sol in chloroform. Slightly sol in ether, benzene., 1 G SOL IN LESS THAN 200 ML WATER, 2000 ML ALCOHOL, IN LESS THAN 1000 ML METHANOL, IN MORE THAN 10 ML ETHYL ACETATE | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW, CRYSTALLINE POWDER SHOWING BIREFRINGENCE | |
CAS No. |
18378-89-7, 97666-60-9 | |
| Record name | Mithramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18378-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plicamycin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018378897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mithramycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097666609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plicamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1S)-5-Deoxy-1-C-[(2S,3S)-7-[[2,6-dideoxy-3-O-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-b-D-arabino-hexopyranosyl]oxy]-3-[(O-2,6-dideoxy-3-C-methyl-b-D-ribo-hexopyranosyl-(1.fwdarw.3)-O-2,6-dideoxy-b-D-lyxo-hexopyranosyl-(1.fwdarw.3)-2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-1-O-methyl-D-threo-2-pentulose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Plicamycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ123W41V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Plicamycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180-183 °C | |
| Record name | Plicamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITHRAMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Plicamycin from Streptomyces plicatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plicamycin, also known as mithramycin, is a potent antineoplastic antibiotic belonging to the aureolic acid family of polyketides. Produced by the soil bacterium Streptomyces plicatus, it exerts its therapeutic effects by binding to GC-rich regions of DNA, thereby inhibiting RNA synthesis and interfering with the function of transcription factors, most notably Specificity Protein 1 (Sp1). This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the submerged fermentation of Streptomyces plicatus, extraction and purification protocols, and methods for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and drug development.
Introduction
This compound is a well-established chemotherapeutic agent that has been used in the treatment of various cancers, including testicular cancer.[1][2] Its discovery from Streptomyces plicatus marked a significant advancement in the field of oncology.[2] The unique mechanism of action, involving the inhibition of the Sp1 transcription factor, has made it a subject of ongoing research for its potential in treating a range of diseases where Sp1-mediated gene expression is dysregulated.[3][4][5] This guide will provide a detailed technical overview of the key steps involved in obtaining pure this compound from its natural source.
Fermentation of Streptomyces plicatus
The production of this compound is achieved through submerged fermentation of Streptomyces plicatus. Optimization of fermentation conditions and medium composition is critical for maximizing the yield of the desired metabolite.[6][7][8]
Inoculum Development
A two-stage inoculum development process is typically employed to ensure a healthy and actively growing culture for inoculation of the production fermenter.
Experimental Protocol: Inoculum Development
-
Spore Suspension Preparation: Aseptically scrape spores of Streptomyces plicatus from a mature agar slant (e.g., ISP-2 medium) into a sterile solution of 0.9% saline containing a wetting agent (e.g., 0.01% Tween 80).
-
Seed Culture (Stage 1): Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed medium with the spore suspension. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Production Inoculum (Stage 2): Transfer a portion (e.g., 5-10% v/v) of the seed culture to a larger flask containing the same seed medium and incubate under the same conditions for another 24-48 hours.
Production Fermentation
The production of this compound occurs in a larger-scale fermenter under controlled conditions.
Experimental Protocol: Submerged Fermentation
-
Fermenter Preparation: Sterilize a fermenter containing the production medium.
-
Inoculation: Inoculate the sterile production medium with 5-10% (v/v) of the production inoculum.
-
Fermentation Parameters: Maintain the following parameters during fermentation:
-
Temperature: 28-30°C
-
pH: Maintain between 6.5 and 7.5. The pH can be controlled using automated additions of acid or base.
-
Agitation: 200-400 rpm, depending on the fermenter geometry, to ensure adequate mixing and oxygen transfer.
-
Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute).
-
-
Fermentation Duration: The fermentation is typically carried out for 7 to 10 days. The production of this compound is often associated with the stationary phase of growth.
-
Monitoring: Monitor the fermentation by periodically measuring pH, dissolved oxygen, substrate consumption, and this compound concentration.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 20 | 40 |
| Soy Peptone | 10 | - |
| Soybean Meal | - | 15 |
| Yeast Extract | 5 | 5 |
| Corn Starch | - | 20 |
| CaCO₃ | 2 | 2 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Trace Salt Solution | 1 mL | 1 mL |
Trace Salt Solution (g/L): FeSO₄·7H₂O (0.1), MnCl₂·4H₂O (0.1), ZnSO₄·7H₂O (0.1)
Note: The optimal concentrations of medium components and fermentation parameters may vary and should be determined empirically for a specific strain and fermenter setup.[9]
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified to homogeneity.
Workflow for this compound Isolation
References
- 1. banglajol.info [banglajol.info]
- 2. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species [mdpi.com]
- 3. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sp-1 and c-Myc Mediate Lysophosphatidic Acid – Induced Expression of Vascular Endothelial Growth Factor in Ovarian Cancer Cells via a Hypoxia-Inducible Factor-1 – Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Plicamycin (Mithramycin) on DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic that exerts its biological effects primarily through a unique interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on DNA, detailing its binding characteristics, the molecular consequences of this interaction, and the experimental methodologies used to elucidate these mechanisms. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed understanding of this important therapeutic agent.
Introduction
This compound is an aureolic acid antibiotic produced by Streptomyces plicatus. It has been used clinically in the treatment of various cancers, particularly testicular cancer, and for the management of hypercalcemia.[1] Its primary cellular target is DNA, where it binds non-covalently, leading to the inhibition of essential cellular processes, most notably transcription.[2] Understanding the precise mechanism of this compound's interaction with DNA is crucial for the development of new analogs with improved therapeutic indices.
DNA Binding Mechanism
This compound's interaction with DNA is a highly specific and multi-component process that distinguishes it from simple intercalators or other groove binders. The core features of this mechanism are detailed below.
Minor Groove Binding and Sequence Selectivity
This compound is a non-intercalating agent that binds to the minor groove of the DNA double helix.[3] It exhibits a strong preference for GC-rich sequences, with a minimal recognition site generally considered to be a CpG step.[2][4] The binding affinity is significantly higher for DNA with a high percentage of G+C content.[5]
Dimerization and Divalent Cation Requirement
A critical feature of this compound's DNA binding is its requirement for a divalent cation, most commonly Mg²⁺.[5][6] In the presence of Mg²⁺, two this compound molecules form a dimer. This dimeric complex is the active form that binds to the DNA minor groove.[5][6] The divalent cation is believed to coordinate with the oxygen atoms of the chromophore and the sugar residues of the two this compound molecules, stabilizing the dimer and presenting the correct conformation for DNA recognition.
Molecular Interactions
The this compound dimer orients itself in the minor groove, with its sugar residues making key contacts with the DNA backbone and the floor of the groove. Hydrogen bonds and van der Waals interactions play a significant role in the stability of the this compound-DNA complex.[5]
Thermodynamics of Binding
The binding of this compound to DNA is an entropically driven process.[5][7] This suggests that the displacement of water molecules from the minor groove upon drug binding is a major thermodynamic driving force. While direct hydrogen bonding and van der Waals contacts contribute to the binding enthalpy, the overall process is favored by the increase in entropy.[5]
Quantitative Data on this compound-DNA Interaction
The following tables summarize the quantitative data available for the binding of this compound and its analogues to DNA.
Table 1: DNA Binding Affinity of this compound and Analogues
| Compound | DNA Source/Sequence | Method | Binding Constant (Kobs / Kd) | Reference |
| This compound (MTA) | Salmon Testes DNA (42% G+C) | UV Melting | 1.2 (±0.3) x 10⁵ M⁻¹ | [5] |
| Mithramycin SK (MSK) | Salmon Testes DNA (42% G+C) | UV Melting | 2.9 (±1.0) x 10⁴ M⁻¹ | [5] |
| This compound (MTA) | Micrococcus lysodeikticus DNA (72% G+C) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [5] |
| Mithramycin SK (MSK) | Micrococcus lysodeikticus DNA (72% G+C) | Competition Dialysis | Tighter binding than to Salmon Testes DNA | [5] |
| This compound (MTM) | GC-rich DNA | Fluorescence Titration | 19 µM | [4] |
| Mithramycin SDK (SDK) | GC-rich DNA | Fluorescence Titration | 20 µM | [4] |
| Mithramycin SK (SK) | GC-rich DNA | Fluorescence Titration | 40 µM | [4] |
Table 2: Thermodynamic Parameters of this compound-DNA Binding at 25°C
| Compound | DNA Source | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Method | Reference |
| This compound (MTA) | Salmon Testes DNA | -6.62 | +2.62 | +9.24 | ITC | [7] |
| This compound (MTA) | Salmon Testes DNA | -6.9 | +1.6 | +8.5 | DSC | [7] |
| Mithramycin SK (MSK) | Salmon Testes DNA | -6.1 | +2.2 | +8.3 | DSC | [7] |
Table 3: Inhibitory Concentrations (IC₅₀) of this compound Analogues
| Compound | Cell Line | Effect | IC₅₀ | Reference |
| EC-8042 | Sarcoma Initiating Cells | Antiproliferative | Sub-micromolar | [8] |
| This compound (MTA) | Ovarian Cancer Cells | Inhibition of Sp1-reporter | ~100 nM | [4] |
| Mithramycin SDK (SDK) | Ovarian Cancer Cells | Inhibition of Sp1-reporter | ~25-50 nM | [4] |
Consequences of this compound-DNA Binding
The binding of this compound to the minor groove of GC-rich DNA has profound effects on cellular processes, primarily through the inhibition of transcription.
Inhibition of Transcription Factor Binding
This compound's primary mechanism of transcriptional inhibition is through the displacement of transcription factors that bind to GC-rich promoter regions. The best-characterized example is the transcription factor Sp1.[9][10] By occupying the GC-box binding sites, this compound physically blocks the access of Sp1 and other related transcription factors to the DNA, thereby preventing the initiation of transcription of their target genes.[10]
Downregulation of Gene Expression
The inhibition of Sp1 and other transcription factors leads to the downregulation of a host of genes involved in various cellular processes critical for cancer cell proliferation and survival. Key target genes include:
-
c-myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.[11][12]
-
VEGF (Vascular Endothelial Growth Factor): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[13]
-
Genes involved in apoptosis and cell cycle control: this compound can induce apoptosis and cause cell cycle arrest by downregulating anti-apoptotic genes and genes that promote cell cycle progression.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the mechanism of action of this compound.
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a ligand like this compound binds.
Protocol:
-
Probe Preparation: A DNA fragment containing the putative binding site is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer containing Mg²⁺. A control reaction without this compound is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions where this compound is bound are protected from DNase I digestion.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis and Autoradiography/Imaging: The DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film (for radioactive labels) or imaged (for fluorescent labels). The "footprint" appears as a region of the gel with no bands, corresponding to the this compound binding site.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the binding of a ligand to a DNA fragment and to study the competitive inhibition of protein-DNA interactions.
Protocol:
-
Probe Preparation: A short, double-stranded DNA oligonucleotide containing the GC-rich binding site (e.g., an Sp1 consensus sequence) is end-labeled.
-
Binding Reactions:
-
Lane 1 (Control): Labeled probe only.
-
Lane 2: Labeled probe incubated with a protein that binds to the sequence (e.g., Sp1).
-
Lane 3: Labeled probe incubated with the protein and an excess of unlabeled ("cold") competitor probe to demonstrate binding specificity.
-
Lane 4 onwards: Labeled probe incubated with the protein and increasing concentrations of this compound.
-
-
Native Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and the labeled DNA is visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein or DNA-Plicamycin complex. The disappearance of the protein-DNA complex in the presence of this compound demonstrates competitive inhibition.
In Vitro Transcription Assay
This assay measures the effect of this compound on the transcription of a specific gene in a cell-free system.
Protocol:
-
Template DNA: A plasmid containing a promoter of interest (e.g., the c-myc promoter) upstream of a reporter gene or a G-less cassette is used as the template.
-
Nuclear Extract Preparation: Nuclear extracts containing RNA polymerase II and general transcription factors are prepared from a suitable cell line (e.g., HeLa cells).[6][9][14]
-
Transcription Reaction: The template DNA is incubated with the nuclear extract, ribonucleotides (including a labeled nucleotide like [α-³²P]UTP), and varying concentrations of this compound.[6][14][15]
-
RNA Purification: The newly synthesized RNA transcripts are purified from the reaction mixture.
-
Analysis: The labeled RNA transcripts are separated by gel electrophoresis and visualized by autoradiography. A decrease in the amount of transcript produced in the presence of this compound indicates inhibition of transcription.
Visualizations
Mechanism of Action of this compound on DNA
Caption: this compound dimerizes with Mg²⁺ and binds to the minor groove of GC-rich DNA, displacing Sp1.
Signaling Pathway of this compound-mediated Sp1 Inhibition
Caption: this compound inhibits Sp1, leading to downregulation of key genes in cancer progression.
Experimental Workflow for Characterizing this compound-DNA Interaction
Caption: A workflow for characterizing the DNA binding and functional effects of this compound.
Conclusion
The mechanism of action of this compound on DNA is a well-defined process involving the Mg²⁺-dependent dimerization of the drug and its subsequent binding to the minor groove of GC-rich DNA sequences. This interaction leads to the displacement of key transcription factors, such as Sp1, resulting in the inhibition of transcription of a range of genes crucial for cancer cell growth and survival. The in-depth understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, provides a solid foundation for the rational design of novel this compound analogues with enhanced therapeutic efficacy and reduced toxicity. The continued investigation into the nuances of this compound-DNA interactions will undoubtedly pave the way for the development of more effective and targeted cancer therapies.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. npchem.co.th [npchem.co.th]
- 7. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of HeLa Nuclear Extracts | Springer Nature Experiments [experiments.springernature.com]
- 10. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Plicamycin Biosynthesis Pathway in Streptomyces argillaceus
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plicamycin, also known as mithramycin, is a potent antineoplastic agent belonging to the aureolic acid family of polyketides. Produced by the Gram-positive soil bacterium Streptomyces argillaceus, its complex structure, featuring a tricyclic aglycone adorned with two distinct sugar chains, arises from a sophisticated biosynthetic pathway. This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic functions, and regulatory mechanisms. It is intended to serve as a resource for researchers in natural product biosynthesis, oncology drug development, and synthetic biology, offering insights into the generation of novel this compound analogs with improved therapeutic properties.
The this compound Biosynthetic Gene Cluster (mtm)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated mtm, in Streptomyces argillaceus. This cluster harbors the genes encoding all the necessary enzymatic machinery, from the initial assembly of the polyketide backbone to the final tailoring and glycosylation steps.
The core of the pathway involves a type II polyketide synthase (PKS) system responsible for the iterative condensation of acetate units to form the aromatic polyketide backbone. Subsequent modifications, including glycosylation and methylation, are carried out by a suite of tailoring enzymes, each with a specific role in constructing the final this compound molecule. The known genes and their functions are summarized below.
The Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Polyketide Backbone Formation: The pathway is initiated by the type II PKS, which synthesizes a decaketide chain. This linear polyketide undergoes a series of cyclization and aromatization reactions to form the tetracyclic intermediate, premithramycinone.
-
Biosynthesis of Deoxysugar Moieties: The two sugar chains of this compound are derived from D-glucose-1-phosphate. A series of enzymes, including dehydratases and reductases, synthesize the activated nucleotide sugars TDP-D-olivose, TDP-D-oliose, and TDP-D-mycarose.
-
Tailoring and Glycosylation Steps: The premithramycinone core is then decorated with the sugar moieties by specific glycosyltransferases. Further tailoring reactions, including methylation and oxidative cleavage, lead to the mature this compound molecule.
A diagram of the proposed this compound biosynthesis pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound in S. argillaceus.
Quantitative Data
Quantitative analysis of this compound biosynthesis is crucial for optimizing production and for detailed enzymatic studies. Below is a summary of the available quantitative data.
| Parameter | Value | Organism/Enzyme | Reference/Notes |
| Production Titer | |||
| This compound (Mithramycin A) | Close to 3 g/L | Streptomyces lividans (engineered) | Heterologous expression host. Titer in the native producer, S. argillaceus, is not well-documented.[1] |
| Production Increase | 16-fold | Streptomyces argillaceus | Upon overexpression of the regulatory gene mtmR. Baseline and final titers not specified.[2] |
| Enzyme Kinetics | |||
| MtmOIV (Monooxygenase) | |||
| Km for NADPH | 269.22 µM | MtmOIV | [3][4][5] |
| Km for Premithramycin B | 23.35 µM | MtmOIV | [3][4][5] |
| Other Enzymes | Kinetic data for other key enzymes such as glycosyltransferases and methyltransferases are not yet available. |
Regulatory Network
The biosynthesis of this compound is tightly regulated, with the mtmR gene playing a key role as a positive regulator. MtmR belongs to the SARP (Streptomyces Antibiotic Regulatory Protein) family of transcriptional activators.
Overexpression of mtmR in S. argillaceus leads to a significant (16-fold) increase in this compound production, indicating its critical role in activating the expression of the biosynthetic genes within the mtm cluster.[2] The precise binding sites of MtmR within the mtm gene cluster and the detailed transcriptional response of each gene to MtmR overexpression are areas for future research.
Caption: Simplified regulatory network of this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Gene Inactivation in Streptomyces argillaceus using PCR-Targeting
This protocol describes a general workflow for creating a targeted gene knockout in S. argillaceus to study the function of a specific gene in the this compound biosynthesis pathway.
Caption: Experimental workflow for gene knockout in S. argillaceus.
Methodology:
-
Primer Design and PCR: Design primers to amplify a selectable marker (e.g., an antibiotic resistance gene) flanked by 40-50 bp homology regions identical to the sequences immediately upstream and downstream of the target gene to be deleted. Perform PCR to generate the disruption cassette.
-
Cosmid Library and Recombination: Introduce the purified PCR product into an E. coli strain carrying a cosmid containing the target mtm gene and expressing the λ-Red recombination system. This system will mediate homologous recombination, replacing the target gene on the cosmid with the resistance cassette.
-
Conjugation: Transfer the modified cosmid from E. coli to S. argillaceus via intergeneric conjugation.
-
Selection and Screening: Select for S. argillaceus exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal copy of the target gene with the resistance cassette.
-
Verification: Confirm the gene knockout in the desired mutants by PCR analysis and Southern blotting.
-
Phenotypic Analysis: Cultivate the wild-type and mutant strains under this compound production conditions. Extract the secondary metabolites from the culture broth and analyze by HPLC to determine the effect of the gene knockout on this compound biosynthesis and to identify any accumulated intermediates.
Purification of MtmOIV Monooxygenase
This protocol outlines the purification of the MtmOIV enzyme, which catalyzes a key oxidative cleavage step in the this compound pathway.[3][4][5]
Methodology:
-
Overexpression: The mtmOIV gene is overexpressed in a suitable host, such as Streptomyces albus.
-
Cell Lysis and Crude Extract Preparation: Harvest the cells and lyse them to release the cellular contents. Centrifuge to remove cell debris and obtain a crude cell extract.
-
Ammonium Sulfate Precipitation: Fractionate the proteins in the crude extract by ammonium sulfate precipitation.
-
Affinity Chromatography: Apply the partially purified protein fraction to an affinity chromatography column (e.g., Blue 4). Elute the bound MtmOIV with a salt gradient.
-
Anion Exchange Chromatography: Further purify the MtmOIV-containing fractions using an anion exchange column (e.g., Mono Q).
-
Purity and Characterization: Assess the purity of the final enzyme preparation by SDS-PAGE. Determine the protein concentration and perform enzymatic assays to confirm activity.
HPLC Analysis of this compound and Intermediates
This protocol provides a general framework for the analysis of this compound and its biosynthetic intermediates from S. argillaceus culture extracts.
Methodology:
-
Sample Preparation:
-
Centrifuge the S. argillaceus culture to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Diode Array Detector (DAD) to monitor the absorbance at multiple wavelengths, which is useful for identifying compounds with characteristic UV-Vis spectra, like this compound and its aromatic intermediates. A common detection wavelength for this compound is around 420 nm.
-
Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.
-
Future Perspectives
The elucidation of the this compound biosynthesis pathway has opened up exciting avenues for the generation of novel antitumor agents through combinatorial biosynthesis and metabolic engineering. Future research efforts could focus on:
-
Enzyme Characterization: Detailed kinetic and structural analysis of the uncharacterized enzymes in the pathway will provide a deeper understanding of their mechanisms and substrate specificities.
-
Regulatory Engineering: Further investigation into the regulatory network controlling the mtm gene cluster, particularly the role of MtmR and other potential regulators, could lead to strategies for significantly enhancing this compound production.
-
Combinatorial Biosynthesis: By expressing mtm genes in different combinations and in heterologous hosts, and by swapping domains of the PKS and other enzymes, it may be possible to generate a diverse library of this compound analogs with improved efficacy and reduced toxicity.
-
Pathway Refactoring: Re-engineering the entire biosynthetic pathway in a clean heterologous host could provide better control over production and facilitate the incorporation of non-natural precursors to generate novel derivatives.
Conclusion
The this compound biosynthesis pathway in Streptomyces argillaceus is a complex and fascinating example of microbial secondary metabolism. A thorough understanding of the genes, enzymes, and regulatory mechanisms involved is essential for harnessing the full potential of this important antitumor antibiotic. This technical guide provides a foundation for further research and development in this area, with the ultimate goal of producing new and improved cancer therapies.
References
- 1. Increased heterologous production of the antitumoral polyketide mithramycin A by engineered Streptomyces lividans TK24 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mithramycin gene cluster of Streptomyces argillaceus contains a positive regulatory gene and two repeated DNA sequences that are located at both ends of the cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Purification and Characterization of a Monooxygenase Involved in the Biosynthetic Pathway of the Antitumor Drug Mithramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of Plicamycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plicamycin, also known as Mithramycin, is a potent antineoplastic agent belonging to the aureolic acid family of antibiotics. Its clinical application has been hampered by significant toxicity, spurring research into the development of analogs with improved therapeutic indices. A thorough understanding of the structural characteristics of this compound and its derivatives is fundamental to this effort. This technical guide provides an in-depth overview of the core methodologies employed in the structural elucidation of these complex natural products, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction to this compound
This compound is an aureolic acid antibiotic produced by various soil bacteria of the genus Streptomyces. It consists of a tetracyclic aglycone core attached to two oligosaccharide chains. The primary mechanism of its antitumor activity involves the inhibition of RNA synthesis. This compound, in the presence of divalent cations like Mg²⁺, forms a dimer that binds to the minor groove of GC-rich DNA sequences.[1] This binding physically obstructs the promoter regions of numerous genes, preventing the attachment of transcription factors, most notably Specificity Protein 1 (Sp1).[2][3] The Sp1 transcription factor is crucial for the expression of a multitude of genes involved in cell growth, proliferation, and angiogenesis, many of which are overexpressed in cancerous cells.[4][5] By inhibiting Sp1-mediated transcription, this compound can selectively down-regulate oncogenes such as c-myc, vascular endothelial growth factor (VEGF), and dihydrofolate reductase (DHFR).[2][4][6]
The structural elucidation of this compound has been a complex process, with revised structures proposed decades after its initial discovery. Accurate characterization is essential for understanding its DNA-binding properties and for the rational design of new, less toxic, and more effective analogs.
Methodologies for Structural Elucidation
The definitive structure of this compound and its analogs is determined through a combination of powerful analytical techniques. Each method provides unique and complementary information, from the atomic connectivity and stereochemistry to the overall molecular weight and three-dimensional arrangement in complex with its biological target.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complete chemical structure of organic molecules in solution. Through various 1D and 2D NMR experiments, it is possible to map out the entire carbon skeleton and the sequence of the complex sugar moieties.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or a 1:1 mixture of CDCl₃:CD₃OD for improved signal sharpness).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to get an overview of the proton signals.
-
²D COSY (Correlation Spectroscopy): Perform a COSY experiment to identify proton-proton (¹H-¹H) spin-spin couplings, which reveals adjacent protons within a spin system (e.g., through the sugar rings).
-
²D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given spin system, which is particularly useful for identifying all the protons belonging to a single sugar residue.
-
²D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
²D HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the individual sugar units to each other and to the aglycone core.
-
²D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space, providing crucial information about the stereochemistry and the three-dimensional conformation of the molecule in solution.[8]
The following table summarizes the key ¹H and ¹³C NMR chemical shift assignments for this compound, compiled from spectroscopic data.[8]
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Sugar Moiety |
| Aglycone | |||
| C-1 | 185.2 | ||
| C-3 | 108.9 | 6.85 (s) | |
| C-4 | 162.1 | ||
| C-5 | 110.1 | ||
| C-6 | 140.5 | ||
| C-7 | 115.7 | 7.15 (s) | |
| Sugar A | D-Olivose | ||
| C-1' | 101.5 | 4.85 (d) | |
| Sugar B | D-Olivose | ||
| C-1'' | 102.1 | 5.10 (d) | |
| Sugar C | D-Oliose | ||
| C-1''' | 98.9 | 5.45 (d) | |
| Sugar D | D-Mycarose | ||
| C-1'''' | 100.2 | 4.95 (d) | |
| Sugar E | L-Chromose B | ||
| C-1''''' | 95.6 | 5.60 (d) | |
| Note: This is a representative subset of assignments. Complete assignment requires detailed 2D NMR analysis. |
Mass Spectrometry (MS)
Mass spectrometry provides precise information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the purified compound in a suitable solvent mixture, such as methanol:water (1:1 v/v).
-
Chromatographic Separation (LC): Inject the sample into a liquid chromatography system equipped with a C18 reversed-phase column. Elute the compound using a gradient of mobile phases, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid. This separates the analyte from any residual impurities.
-
Ionization (ESI): The eluent from the LC is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., [M-H]⁻ in negative ion mode).
-
Full Scan MS (MS1): The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and determine its accurate mass, confirming the molecular formula.
-
Tandem MS (MS/MS): The molecular ion is isolated in the mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon), and the resulting fragment ions are detected. This process reveals characteristic losses of sugar units and cleavages within the aglycone.[9]
Analysis of the MS/MS spectrum of this compound reveals a characteristic fragmentation pattern, primarily involving the sequential loss of its sugar moieties.[9]
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 1083.5 | 937.4 | Loss of a deoxy sugar (146 Da) |
| 1083.5 | 791.3 | Loss of two deoxy sugars (292 Da) |
| 1083.5 | 530.2 | Aglycone + one sugar unit |
| 1083.5 | 414.1 | Aglycone fragment |
| 1083.5 | 269.0 | Fragment of the trisaccharide chain |
X-ray Crystallography
X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of a molecule at atomic resolution. For this compound, this technique is most powerfully applied by co-crystallizing it with a short DNA duplex. This not only confirms the molecular structure but also reveals the precise atomic interactions responsible for its DNA-binding activity.
-
Component Preparation: Synthesize and purify a short, self-complementary DNA oligonucleotide containing a GC-rich binding site (e.g., d(ATGCAT)₂).[10] Purify the this compound analog to homogeneity.
-
Complex Formation: Mix the DNA, the this compound analog, and a divalent cation (e.g., Mg²⁺ or Zn²⁺) in a buffered solution. The stoichiometry is typically two drug molecules per DNA duplex.[1][10]
-
Crystallization: Use the hanging-drop vapor diffusion method. A small drop containing the drug-DNA complex solution is equilibrated against a larger reservoir solution containing a precipitant (e.g., polyethylene glycol). Over time, as water evaporates from the drop, the concentration of the complex increases, leading to the formation of single crystals.
-
Data Collection: The crystal is flash-frozen in liquid nitrogen and mounted on a goniometer in an X-ray beamline (typically at a synchrotron source). The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phases of the diffraction pattern are determined (e.g., by molecular replacement or anomalous dispersion), which allows for the calculation of an electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[1]
The following table presents crystallographic data for the complex of a this compound analog (MTM SA-Trp) with a DNA duplex containing a GGCC binding site.[1]
| Parameter | Value |
| Data Collection | |
| Space group | P 2₁ 2₁ 2 |
| Cell dimensions | |
| a, b, c (Å) | 39.8, 62.1, 71.9 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 2.0 |
| Refinement | |
| R-work / R-free (%) | 20.1 / 24.5 |
| No. of atoms | |
| Protein/DNA | 850 |
| Ligand | 182 |
| Solvent | 102 |
| B-factors (Ų) | |
| Protein/DNA | 47.7 |
| Ligand | 44.2 |
| Solvent | 42.1 |
Visualizing Workflows and Mechanisms
Structural Elucidation Workflow
The process of elucidating the structure of a novel this compound analog follows a logical progression from isolation to detailed characterization.
Mechanism of Action: Sp1 Inhibition Signaling Pathway
This compound exerts its anticancer effects by binding to DNA and inhibiting the transcription of genes regulated by the Sp1 transcription factor. This leads to the downregulation of proteins essential for cancer cell survival and proliferation.
Conclusion
The structural elucidation of this compound and its analogs is a multifaceted process that relies on the synergistic application of advanced analytical techniques. NMR spectroscopy provides the foundational blueprint of the molecular structure, mass spectrometry confirms the molecular formula and aids in sequencing the oligosaccharide chains, and X-ray crystallography offers an unparalleled view of the three-dimensional architecture and its interaction with target DNA. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to characterize these complex molecules and to engineer novel analogs with superior pharmacological profiles for the next generation of cancer therapeutics.
References
- 1. Structures of mithramycin analogues bound to DNA and implications for targeting transcription factor FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR and fluorometric characterization of mithramycin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR investigation of mithramycin A binding to d(ATGCAT)2: a comparative study with chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Plicamycin as a Selective Inhibitor of the Sp1 Transcription Factor
Executive Summary
Specificity protein 1 (Sp1) is a ubiquitously expressed transcription factor that plays a critical role in the regulation of numerous genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis. Its overexpression is a hallmark of various human cancers, making it a compelling target for therapeutic intervention. This compound, also known as Mithramycin A, is a natural aureolic acid antibiotic that has been identified as a potent and selective inhibitor of the Sp1 transcription factor.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and explores its therapeutic potential.
Mechanism of Action: Disrupting the Sp1-DNA Interface
This compound's inhibitory effect is not due to direct interaction with the Sp1 protein. Instead, it targets the specific DNA sequences to which Sp1 binds. The core mechanism involves the following steps:
-
Dimerization and Cation Chelation: In the presence of divalent cations like Mg²⁺, two this compound molecules form a dimer.[3]
-
Minor Groove Binding: This dimer exhibits high affinity for the minor groove of GC-rich DNA sequences.[3][4] These GC boxes (GGGCGG) are the canonical binding sites for the zinc-finger domains of the Sp1 transcription factor.[5]
-
Sp1 Displacement: By occupying these GC-rich regions in gene promoters, this compound physically obstructs or displaces Sp1, preventing its binding to the DNA.[1][6]
-
Transcriptional Repression: The absence of Sp1 at the promoter region leads to the downregulation of its target genes, thereby inhibiting their expression.[7][8]
This sequence-selective DNA binding confers this compound's specificity for inhibiting Sp1-regulated genes over other genes.[5][7]
Quantitative Data: Binding Affinity and Inhibitory Concentration
The efficacy of this compound has been quantified through various biophysical and cell-based assays. The data highlight its potent activity at the molecular and cellular levels.
| Parameter | Description | Value / Range | Organism/Cell Line | Reference |
| DNA Binding Affinity (Kobs) | Observed binding constant of this compound (Mithramycin A) to DNA. | 1.2 (±0.3) x 10⁵ M⁻¹ | Salmon Testes DNA | [3] |
| IC₅₀ (Cell Growth) | Half maximal inhibitory concentration for cell proliferation. | Low-nanomolar range | OVCAR-3 (Ovarian Cancer) | [9] |
| IC₅₀ (Sp1-driven Reporter) | Half maximal inhibitory concentration for the expression of an Sp1-driven luciferase reporter gene. | Not specified, but potent inhibition observed at nanomolar concentrations. | AD and AI LNCaP (Prostate Cancer) | [6] |
| Effective Concentration | Concentration at which this compound inhibits Sp1 binding to the DHFR promoter. | Effective at low concentrations. | MCF-7 (Breast Carcinoma) | [8] |
Note: IC₅₀ values are highly dependent on the specific cell line, assay conditions, and exposure time.[10][11]
Downstream Signaling and Cellular Consequences
By inhibiting Sp1, this compound modulates a wide array of downstream signaling pathways that are crucial for tumor growth and survival. Sp1 is known to regulate genes involved in angiogenesis, cell cycle control, and apoptosis.[9] this compound's intervention triggers a cascade of anti-cancer effects.
Key Downstream Effects:
-
Anti-Angiogenesis: this compound treatment suppresses the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Epidermal Growth Factor Receptor (EGFR), leading to reduced tumor microvessel formation.[12][13]
-
Apoptosis Induction: It can downregulate anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (XIAP), sensitizing cancer cells to programmed cell death.[14]
-
Cell Cycle Arrest: Inhibition of Sp1 can lead to the upregulation of cell cycle inhibitors like p21, causing cell cycle arrest, typically in the G1 phase.[6][9]
-
Oncogene Repression: The expression of key oncogenes such as c-Myc and AR (Androgen Receptor) is often dependent on Sp1 activity and is consequently repressed by this compound.[6][15]
Key Experimental Protocols
The following protocols outline standard methodologies used to investigate the inhibitory effects of this compound on Sp1.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To qualitatively or quantitatively determine if this compound inhibits the binding of Sp1 protein to a specific DNA sequence in vitro.
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing a consensus Sp1 binding site (e.g., 5'-ATTCGATCGGGGCGGGGCGAGC-3'). End-label the DNA probe with a radioactive isotope (e.g., [γ-³²P]ATP) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: In separate tubes, incubate the labeled probe with nuclear extract or purified recombinant Sp1 protein. For the test condition, pre-incubate the nuclear extract/Sp1 with varying concentrations of this compound before adding the probe.
-
Electrophoresis: Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescent/colorimetric detection (for non-radioactive tags). A "shift" in the mobility of the probe indicates a protein-DNA complex. A reduction in this shift in the presence of this compound demonstrates inhibition of binding.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound reduces the in vivo association of Sp1 with the promoter of a target gene within intact cells.
Methodology:
-
Cell Treatment & Cross-linking: Treat cultured cells with this compound or a vehicle control. Add formaldehyde to the culture medium to cross-link proteins to DNA.
-
Cell Lysis & Chromatin Shearing: Lyse the cells and sonicate or enzymatically digest the chromatin to generate small DNA fragments (200-1000 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Sp1. Use protein A/G beads to precipitate the antibody-Sp1-DNA complexes.
-
Reverse Cross-linking & DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers flanking the Sp1 binding site on a target gene promoter (e.g., VEGF promoter) to quantify the amount of precipitated DNA. A significant decrease in qPCR signal in this compound-treated cells compared to control indicates reduced Sp1 binding.[14][16]
Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on the transcriptional activity of a promoter known to be regulated by Sp1.
Methodology:
-
Plasmid Construction: Clone the promoter region of an Sp1-target gene (e.g., DHFR, XIAP) upstream of a reporter gene, such as firefly luciferase, in an expression vector.[6][14]
-
Transfection: Co-transfect cells with the Sp1-reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After allowing for plasmid expression, treat the transfected cells with various concentrations of this compound.
-
Cell Lysis & Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in this compound-treated cells indicates inhibition of Sp1-driven transcription.
Therapeutic Potential and Limitations
This compound has demonstrated significant antitumor activity in preclinical models of various cancers, including prostate, pancreatic, ovarian, and sarcoma.[9][13][17][18] Its ability to selectively target the overexpressed Sp1 transcription factor provides a strong rationale for its development as a cancer therapeutic.[17]
However, the clinical application of the parent compound, Mithramycin A, has been hampered by significant toxicities, including hepatotoxicity and bone marrow suppression.[17][19] This has spurred the development of novel this compound analogues (mithralogs), such as MTM-SDK, MTM-SK, and EC-8042.[17][18] These next-generation compounds have been engineered to retain or enhance Sp1 inhibitory activity while exhibiting a significantly improved safety profile, making them promising candidates for further clinical investigation.[17][20]
Conclusion
This compound is a well-characterized, selective inhibitor of the Sp1 transcription factor. It acts by binding to GC-rich DNA sequences in gene promoters, thereby displacing Sp1 and repressing the transcription of its numerous downstream target genes involved in oncogenesis. While the toxicity of the parent compound has limited its clinical use, this compound remains an invaluable research tool for elucidating the role of Sp1 in health and disease. Furthermore, the development of less toxic and more potent analogues holds considerable promise for translating Sp1 inhibition into a viable therapeutic strategy for a range of malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies on Plicamycin's Antineoplastic Properties: A Technical Guide
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus. First isolated in the 1950s, it garnered significant interest for its cytotoxic effects against various tumor cells. Early research, primarily conducted from the 1960s through the 1980s, established its mechanism of action and explored its clinical utility in treating a range of malignancies, most notably testicular cancer. This technical guide provides an in-depth overview of these foundational studies, focusing on the quantitative data, experimental protocols, and the early understanding of the signaling pathways involved in this compound's anticancer activity. The commercial production of this compound was discontinued in 2000 due to its significant toxicity profile.[1][2]
Mechanism of Action: Inhibition of RNA Synthesis
Early investigations into this compound's mode of action revealed its potent ability to inhibit RNA synthesis. Unlike other chemotherapeutic agents of the time that primarily targeted DNA replication, this compound was found to bind to DNA in a unique manner, leading to a blockade of transcription.
Experimental Protocol: In Vitro RNA Synthesis Inhibition Assay (Miller et al., 1987)
A key study by Miller and colleagues in 1987 provided quantitative insights into this compound's effect on RNA synthesis in human promyelocytic leukemia (HL-60) cells. The following protocol outlines their methodology:
-
Cell Culture: HL-60 cells were maintained in a standard culture medium.
-
Drug Exposure: Cells were exposed to varying concentrations of this compound for specified durations.
-
RNA Synthesis Measurement: To quantify RNA synthesis, the cells were pulsed with a radiolabeled RNA precursor, such as [³H]-uridine.
-
Quantification: The amount of incorporated radiolabel into newly synthesized RNA was measured using techniques like scintillation counting. The results were expressed as a percentage of RNA synthesis in untreated control cells.
This study demonstrated a significant and rapid inhibition of RNA synthesis in HL-60 cells upon exposure to this compound.[3]
Preclinical In Vitro Studies
Prior to clinical evaluation, the cytotoxic effects of this compound were assessed against various cancer cell lines in vitro. These studies were crucial in determining the drug's potency and selectivity.
| Cell Line | Drug Concentration | Incubation Time | Outcome | Reference |
| HeLa | 0.5 µg/mL | 48 hours | Lethal to cells | DrugBank Online |
Experimental Protocol: In Vitro Cytotoxicity Assay
A standard protocol for assessing the in vitro cytotoxicity of this compound in early studies would typically involve the following steps:
-
Cell Seeding: Cancer cells (e.g., HeLa) were seeded into culture plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium was replaced with a fresh medium containing various concentrations of this compound.
-
Incubation: The cells were incubated with the drug for a defined period (e.g., 48 hours).
-
Viability Assessment: Cell viability was determined using methods such as trypan blue exclusion, which distinguishes between live and dead cells, or by assessing the total cell count. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, was often calculated from the dose-response curves.
Early Clinical Trials
The promising preclinical data led to a series of clinical trials in the 1960s and 1970s to evaluate the efficacy and safety of this compound in patients with advanced cancers.
Testicular Cancer
This compound showed notable activity against disseminated testicular carcinomas, particularly those of the embryonal cell type.
| Study | Number of Patients | Dosage Regimen | Objective Response Rate | Reference |
| Trofimova (1980) | 32 | 25-30 µg/kg intravenously every 2 days | 37.5% | [4] |
| Ream et al. (1968) | 30 | Not specified | 30% (9 patients) | |
| Brown & Kennedy (1965) | 12 | 2-6 courses | 58% (7 patients) | [5] |
Experimental Protocol: Clinical Trial in Testicular Cancer (Representative)
A typical clinical trial protocol for this compound in testicular cancer during this era would have included the following elements:
-
Patient Selection: Patients with histologically confirmed, metastatic testicular cancer who had often failed prior therapies were enrolled.
-
Drug Administration: this compound was administered intravenously. The dosage and schedule varied between studies, with a common regimen being daily or intermittent infusions.
-
Response Evaluation: Tumor response was assessed through physical examination, radiographic imaging, and measurement of tumor markers where applicable. Responses were categorized as complete response, partial response, stable disease, or progressive disease.
-
Toxicity Monitoring: Patients were closely monitored for adverse effects, with particular attention to hematological, renal, and hepatic function.
Other Advanced Malignancies
This compound was also investigated in a variety of other advanced solid tumors, though with more limited success compared to testicular cancer.
| Study | Number of Patients | Cancer Types | Dosage Regimen | Outcome |
| Kofman et al. (1964) | Not specified | Embryonal cancers | Not specified | Marked remission in a metastatic ovarian teratoma |
Signaling Pathways
The early understanding of this compound's mechanism of action at the molecular level centered on its interaction with DNA and the subsequent inhibition of transcription. It was later elucidated that this compound preferentially binds to GC-rich regions of DNA, which are often found in the promoter regions of genes. This binding physically obstructs the attachment of RNA polymerase and transcription factors, thereby inhibiting gene expression. A key transcription factor affected by this compound is Specificity Protein 1 (Sp1) , which binds to GC-rich promoter elements and regulates the expression of a multitude of genes involved in cell growth, proliferation, and survival.
Caption: this compound's mechanism of action.
The diagram above illustrates the early understanding of how this compound exerts its antineoplastic effects. By binding to GC-rich sequences in the DNA, it prevents the binding of essential components of the transcriptional machinery, such as the Sp1 transcription factor and RNA polymerase. This leads to a halt in the transcription of genes crucial for cancer cell survival and proliferation.
Caption: In vitro experimental workflow.
This flowchart outlines the typical experimental workflow for assessing the in vitro antineoplastic properties of this compound in early studies.
Toxicity
A significant limiting factor in the clinical use of this compound was its substantial toxicity. The most prominent and dose-limiting toxicity was hepatotoxicity, characterized by elevations in liver enzymes.[5] Other notable side effects included gastrointestinal upset, bone marrow suppression, and a hemorrhagic syndrome.[4] These toxicities ultimately led to the discontinuation of its commercial production.
The early studies on this compound were pivotal in establishing its role as a potent inhibitor of RNA synthesis with significant antineoplastic activity, particularly in testicular cancer. These foundational investigations provided valuable quantitative data on its efficacy and detailed the initial understanding of its molecular mechanism of action. While its clinical use was ultimately hampered by its toxicity profile, the early research on this compound contributed significantly to the broader understanding of transcription inhibition as a therapeutic strategy in oncology and laid the groundwork for the development of less toxic analogues in later years.
References
- 1. MITHRAMYCIN IN THE TREATMENT OF DISSEMINATED TESTICULAR NEOPLASMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin therapy in disseminated germinal testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Trial of the clinical use of mithramycin in treating testicular cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Plicamycin's Role in Inhibiting RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by Streptomyces plicatus. It exerts its biological effects primarily through the potent inhibition of RNA synthesis. This is achieved by its specific, high-affinity binding to the minor groove of GC-rich DNA sequences, a mechanism that physically obstructs the transit of RNA polymerase. This guide provides a detailed examination of this compound's mechanism of action, quantitative data on its inhibitory effects, comprehensive experimental protocols for studying its activity, and visual representations of the key molecular interactions and experimental workflows.
Core Mechanism of Action: DNA Binding and Steric Hindrance
This compound functions as a highly specific DNA-binding agent. In the presence of divalent cations like Mg2+, this compound forms a dimer that intercalates into the minor groove of double-stranded DNA.[1][2] This binding demonstrates a strong preference for sequences rich in guanine and cytosine (GC-rich regions).[3] Once bound, the this compound-DNA complex creates a stable, physical blockade. This steric hindrance prevents the progression of DNA-dependent RNA polymerase along the DNA template, thereby inhibiting the initiation and elongation of RNA transcripts.[3] This mode of action effectively halts the synthesis of RNA without directly affecting DNA synthesis.[3]
Figure 1. Mechanism of this compound-mediated inhibition of RNA synthesis.
Quantitative Data on Inhibitory Activity
The inhibitory effects of this compound have been quantified in various experimental systems. The data highlights its potent activity in cell-based assays and its specific binding affinity to DNA.
| Parameter | Value | System/Cell Line | Comments | Reference |
| RNA Synthesis Inhibition | Up to 85% inhibition at 4 hours | HL-60 (Human promyelocytic leukemia cells) | Concentration of 4.6 x 10-7 M this compound. | [3] |
| Cytotoxicity | Lethal at ≥ 0.5 µg/mL | HeLa (Human cervical cancer cells) | Measured over a 48-hour period. | [4] |
| DNA Binding Affinity (Kobs) | 1.2 (±0.3) x 105 M-1 | Salmon Testes DNA | Determined by UV melting studies at 25°C. | [1] |
| Nuclear RNA Synthesis Inhibition | Requires high concentrations (>10-5 M) | Isolated HL-60 Nuclei | Suggests primary inhibition of transcription initiation rather than elongation. | [3] |
Impact on Transcription Factor Activity
A significant consequence of this compound's binding to GC-rich DNA is the displacement of transcription factors that recognize these sequences. A key example is the Specificity Protein 1 (Sp1) transcription factor. Sp1 binds to "GC boxes" in the promoter regions of numerous genes, many of which are involved in cell growth and proliferation. By occupying these GC-rich sites, this compound prevents the binding of Sp1, thereby downregulating the expression of Sp1-target genes. This contributes significantly to its anticancer effects.
Figure 2. this compound displaces Sp1 from GC-rich promoter regions.
Key Experimental Protocols
In Vitro Transcription Assay
This assay measures the synthesis of RNA from a DNA template in a cell-free system. It is used to directly assess the inhibitory effect of a compound on the activity of RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing transcription buffer (e.g., 400 mM Tris-HCl, 1.6 M KCl, 100 mM MgCl2, 10 mM DTT, 50% glycerol, pH 7.9), ribonucleoside triphosphates (ATP, GTP, CTP, and radiolabeled UTP, e.g., α-32P UTP), and an RNase inhibitor.[5]
-
Enzyme-Template Complex Formation: Incubate purified RNA polymerase II with a linear DNA template containing a known promoter (e.g., the adenovirus major late promoter) to allow the formation of the open promoter complex.[5]
-
Initiation of Transcription: Add the reaction mixture to the enzyme-template complex to start transcription. For single-round assays, include heparin to prevent re-initiation.[5]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).[5][6]
-
Inhibitor Addition: For experimental samples, add varying concentrations of this compound to the reaction prior to the initiation of transcription.
-
Termination: Stop the reaction by adding a loading buffer containing formamide and a tracking dye.[5]
-
Analysis: Denature the samples by heating and separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis. Visualize the radiolabeled transcripts by autoradiography. The intensity of the bands corresponds to the amount of RNA synthesized.
Nuclear Run-On Assay
This assay measures the transcriptional activity of genes within isolated nuclei, providing a snapshot of the transcription that was occurring at the moment of cell lysis.
Methodology:
-
Nuclei Isolation: Harvest cells and wash with ice-cold PBS. Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.[7]
-
Run-On Reaction: Resuspend the isolated nuclei in a reaction buffer containing ATP, CTP, GTP, and a labeled nucleotide (e.g., Br-UTP or 32P-UTP).[7][8] This allows RNA polymerases that were already engaged in transcription to extend the nascent RNA chains.[9]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[8] New transcription initiation is prevented by the absence of necessary factors or the inclusion of detergents like sarkosyl.[9]
-
RNA Purification: Stop the reaction and isolate the newly synthesized, labeled RNA using a method such as TRIzol extraction followed by isopropanol precipitation.[7][8]
-
Analysis: The labeled RNA can be quantified in several ways. Classically, it is hybridized to gene-specific DNA probes immobilized on a membrane (slot blot).[8] Modern approaches involve immunoprecipitation of BrU-labeled RNA followed by reverse transcription-quantitative PCR (RT-qPCR) to measure the transcription rate of specific genes.[9]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether a specific protein (like a transcription factor) is bound to a specific DNA sequence in vivo. This protocol can be used to show that this compound displaces Sp1 from its target promoters.
Methodology:
-
Cross-linking: Treat living cells with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity. Quench the reaction with glycine.[10][11]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication or micrococcal nuclease (MNase) digestion.[10][12]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Sp1 antibody). This will selectively "pull down" the protein and any DNA cross-linked to it. Use a negative control with a non-specific IgG antibody.[11][13]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G-conjugated agarose or magnetic beads.[11]
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.[11]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at a high temperature (e.g., 65°C) for several hours. Degrade proteins with proteinase K.[13]
-
DNA Purification: Purify the DNA from the sample.[10]
-
Analysis: Use quantitative PCR (qPCR) with primers specific to a known Sp1 binding site (e.g., a GC box in a target gene promoter) to quantify the amount of co-precipitated DNA. A reduction in the qPCR signal in this compound-treated cells compared to untreated cells indicates displacement of Sp1 from the promoter.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an In Vitro Transcription Assay designed to test the efficacy of an inhibitor like this compound.
Figure 3. Workflow for assessing this compound's effect via In Vitro Transcription.
Conclusion
This compound serves as a powerful and specific inhibitor of RNA synthesis through a well-defined mechanism of action. Its preferential binding to GC-rich DNA sequences not only physically blocks RNA polymerase but also interferes with the binding of crucial transcription factors like Sp1. This dual-action mechanism underscores its utility as both a research tool for studying transcription and as a therapeutic agent in oncology. The experimental protocols and quantitative data provided herein offer a comprehensive resource for professionals engaged in the study and development of transcriptional inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Nuclear Run On Transcription Assay [protocols.io]
- 8. med.emory.edu [med.emory.edu]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. clyte.tech [clyte.tech]
Methodological & Application
Plicamycin Treatment Protocol for In Vitro Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by Streptomyces plicatus. It functions as a potent inhibitor of transcription by binding to GC-rich regions of DNA, thereby displacing transcription factors, most notably Specificity Protein 1 (Sp1). The overexpression of Sp1 is a common feature in a variety of cancers and is associated with the transcription of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting Sp1-mediated transcription, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, making it a valuable tool for in vitro cancer research.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in treating cancer cell lines in vitro. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The efficacy of this compound can vary significantly across different cancer cell lines, depending on their genetic background and reliance on Sp1-mediated transcription. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Method |
| PC3 | Prostate Cancer | ~200 | 72 | Not Specified[1] |
| PC3-TR | Prostate Cancer (TRAIL Resistant) | ~200 | 72 | Not Specified[1] |
| Panc-1 | Pancreatic Cancer | ~200 | 72 | Not Specified[1] |
| REH | B-cell Acute Lymphoblastic Leukemia | ~15 (in combination) | 72 | Not Specified[2] |
| HEp-2 | Cervical Cancer | Not specified; effective at 20-50 nM | 48 | MTS Assay[3] |
| KB | Cervical Cancer | Not specified; effective at 20-50 nM | 48 | MTS Assay[3] |
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | This compound Concentration (nM) | Incubation Time (h) | % Early Apoptosis | % Late Apoptosis/Necrosis | Assay Method |
| Jurkat | 1100 | 6 | ~10% | ~5% | Annexin V-FITC/PI[4] |
| Jurkat | 1100 | 24 | ~20% | ~25% | Annexin V-FITC/PI[4] |
| NB-4 | 5000 | 24 | ~60% (total apoptosis) | Not specified | Annexin V-FITC[5] |
| MDA-MB-231 | (Paclitaxel-induced) | Not Applicable | 46.8% ± 7.3% | Not specified | Annexin V/PI[6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the transcription factor Sp1. This leads to the downregulation of numerous genes critical for cancer cell survival and proliferation. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: this compound inhibits Sp1, leading to apoptosis and cell cycle arrest.
Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for treating cancer cell lines with this compound and subsequently analyzing the effects on cell viability and protein expression.
Caption: Workflow for this compound treatment and analysis in cancer cells.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Mithramycin) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Microcentrifuge tubes
Protocol:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization or scraping.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Sp1 and Downstream Targets
This protocol describes the detection of protein expression levels of Sp1 and its downstream targets, such as c-Myc and Bcl-2, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sp1, anti-c-Myc, anti-Bcl-2, anti-Bax, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin, to normalize for protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of cabazitaxel and this compound induces cell death in drug resistant B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Determining Optimal Plicamycin Concentration for Sp1 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Plicamycin (also known as Mithramycin A) for the effective inhibition of the Sp1 transcription factor in experimental settings. This document includes detailed protocols for key assays to assess the biological effects of this compound, data presentation guidelines, and visualizations of relevant pathways and workflows.
Introduction
Specificity protein 1 (Sp1) is a ubiquitously expressed transcription factor that plays a critical role in the regulation of numerous genes involved in cell growth, differentiation, and apoptosis.[1] Overexpression of Sp1 is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[1][2] this compound is a natural product that functions as a potent inhibitor of Sp1.[3][4] It binds to GC-rich regions within DNA, thereby displacing Sp1 from the promoter regions of its target genes and inhibiting their transcription.[3][5][6] This document outlines the necessary experimental procedures to determine the optimal this compound concentration for Sp1 inhibition and to characterize its downstream effects.
Data Presentation: this compound Concentration and Experimental Parameters
The effective concentration of this compound can vary depending on the cell type and the duration of treatment. The following tables summarize typical concentration ranges and experimental conditions reported in the literature.
Table 1: Effective Concentrations of this compound for Sp1 Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective this compound Concentration (nM) | Incubation Time (hours) | Observed Effects |
| Caki cells | Renal Cancer | 100 - 200 | 24 | Down-regulation of XIAP promoter activity and sensitization to TRAIL-induced apoptosis.[5] |
| A2780, IGROV1, OVCAR3 | Ovarian Cancer | Not specified | Not specified | Inhibition of Sp1-driven luciferase reporter expression.[7] |
| Human Pancreatic Cancer Cells | Pancreatic Cancer | Not specified (in vivo) | Not specified | Suppression of Sp1 expression and antiangiogenic effects.[2] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Selective inhibition of DHFR transcription.[8][9] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines | Head and Neck Cancer | Not specified | Not specified | Inhibition of cancer stem cell survival and UFMylation.[10] |
| Sarcoma cells | Sarcoma | 500 (for analogue EC-8042) | 24 | Inhibition of Sp1 expression and downstream targets (c-MYC, XIAP).[11] |
Table 2: Key Experimental Assays for Assessing this compound Activity
| Assay | Purpose | Key Parameters to Optimize |
| Cell Viability Assay (MTT/CCK-8) | To determine the cytotoxic or cytostatic effects of this compound. | This compound concentration range, incubation time, cell seeding density. |
| Western Blotting | To quantify the protein levels of Sp1 and its downstream targets. | Antibody concentrations, lysis buffer composition, loading controls. |
| Quantitative PCR (qPCR) | To measure the mRNA expression levels of Sp1 target genes. | Primer efficiency, reference gene selection, reverse transcription conditions. |
| Chromatin Immunoprecipitation (ChIP) | To assess the binding of Sp1 to the promoter regions of its target genes. | Sonication/digestion conditions, antibody amount, washing stringency. |
| Luciferase Reporter Assay | To measure the transcriptional activity of Sp1. | Promoter-reporter construct design, transfection efficiency, lysis buffer. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: Reconstitute the lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM).[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12] For short-term storage, 4°C is acceptable.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Sp1 and Downstream Targets
This protocol allows for the detection of changes in protein levels of Sp1 and its target genes (e.g., c-MYC, XIAP, VEGF, DHFR).
-
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Sp1, anti-c-MYC, anti-XIAP, anti-VEGF, anti-DHFR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantitative PCR (qPCR) for Sp1 Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of Sp1 target genes.
-
Materials:
-
This compound-treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for Sp1 target genes (e.g., MYC, XIAP, VEGFA, DHFR) and a reference gene (e.g., ACTB, GAPDH)
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay determines whether this compound treatment reduces the binding of Sp1 to the promoter regions of its target genes.
-
Materials:
-
This compound-treated cells
-
Formaldehyde
-
Glycine
-
Lysis and wash buffers
-
Sonicator or micrococcal nuclease
-
Anti-Sp1 antibody and IgG control
-
Protein A/G magnetic beads
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for the promoter regions of Sp1 target genes
-
qPCR instrument
-
-
Procedure:
-
Treat cells with this compound.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Incubate the sheared chromatin with an anti-Sp1 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Digest the proteins with Proteinase K.
-
Purify the DNA.
-
Quantify the amount of immunoprecipitated DNA corresponding to specific Sp1 target gene promoters using qPCR.
-
Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity driven by an Sp1-responsive promoter.
-
Materials:
-
Luciferase reporter plasmid containing Sp1 binding sites upstream of a luciferase gene (e.g., pGL3-Sp1)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the Sp1-responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Visualizations
Caption: this compound's mechanism of Sp1 inhibition.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. ChIP Assay for Cell Culture [bio-protocol.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithracin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Plicamycin Dosage and Administration for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, formerly known as Mithramycin, is an antineoplastic antibiotic produced by the bacterium Streptomyces plicatus.[1][2] Its primary mechanism of action involves binding to GC-rich regions of double-stranded DNA, which inhibits DNA-dependent RNA synthesis, thereby halting protein production and inducing apoptosis in cancer cells.[1][2][3][4] Historically used in the treatment of testicular cancers and for managing malignancy-associated hypercalcemia, its clinical application has been limited due to significant toxicities, particularly dose-related hepatotoxicity and bone marrow suppression.[1][3]
Despite its toxic profile, this compound continues to be a compound of interest for investigational research, particularly in oncology.[1][2] These application notes provide a summary of dosages and administration protocols derived from published in vivo animal studies to guide researchers in designing preclinical experiments. Extreme caution is advised, and thorough toxicity monitoring is essential in any study involving this compound. Although the manufacturer discontinued production in 2000, it remains available for investigational use.[2][3][5]
Data Presentation: In Vivo Dosage Summary
The following table summarizes quantitative data on this compound dosage and administration from various animal studies. Due to the compound's high toxicity, dosages can vary significantly based on the animal model, disease indication, and formulation.
| Animal Model | Disease/Indication | This compound Dosage | Route of Administration | Dosing Schedule | Key Findings/Observations | Reference |
| Mice | Experimental Leukemia | Not specified | Intraperitoneal (IP) | Not specified | Showed significant anti-tumor activity. | [3][4] |
| Mice (BxPC-3 Pancreatic Xenograft) | Pancreatic Cancer | 2 mg/kg (nanoparticle formulation) | Not specified | Not specified | Well-tolerated dose; suppressed tumor growth by 96%. | [6] |
| Dogs (Beagle) | Calcium Metabolism / Bone Resorption | 0.1 mg/kg (100 µg/kg) | Intravenous (IV) | Two doses administered on Day 0 and Day 7. | Considered safe; significantly decreased osteoclastic bone resorption by Day 8. | [7] |
| Monkeys & Dogs | Toxicity Study | 0.1 µg/kg | Not specified | Not specified | Caused marked elevations in serum ALT within 5-7 days, indicating hepatotoxicity. | [1] |
Note: There are significant species-specific differences in sensitivity to this compound, with human cells showing greater sensitivity than mouse or Chinese hamster cells in vitro.[8] This highlights the importance of careful dose-range finding studies in the selected animal model.
Experimental Protocols
These protocols provide a general framework for the preparation, administration, and monitoring of this compound in a research setting. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Protocol 1: Preparation and Formulation of this compound
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, preferably within a chemical fume hood or biological safety cabinet.
-
Calculate the Required Dose: Based on the animal's body weight and the target dose (e.g., in mg/kg or µg/kg), calculate the total amount of this compound needed for each animal or cohort.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the vial with a sterile vehicle such as Sterile Water for Injection, 0.9% Sodium Chloride (Sterile Saline), or 5% Dextrose in Water (D5W). The final concentration should be chosen to ensure the desired dose can be administered in an appropriate volume for the chosen route and animal model (see Tables in reference[9]).
-
Dilution: Further dilute the reconstituted solution with the same sterile vehicle to achieve the final concentration for injection.
-
Storage: Check the manufacturer's instructions for stability and storage of the reconstituted solution. Protect from light if required.
Protocol 2: Administration in Rodent Models
The choice of administration route significantly impacts the pharmacokinetics of the drug.[10] In mice, this compound has been shown to concentrate in the Kupffer cells of the liver and in renal tubular cells.[3][4]
A. Intravenous (IV) Injection (Lateral Tail Vein)
-
Procedure: This route provides immediate and complete bioavailability.
-
Properly restrain the mouse or rat, often using a specialized restraint device. Warming the tail with a heat lamp or warm water can aid in vasodilation.
-
Identify one of the lateral tail veins.
-
Cleanse the injection site with an alcohol swab.
-
Using an appropriate gauge needle (e.g., 27-30G for mice), perform the injection slowly.
-
The maximum bolus injection volume is typically 5 ml/kg.[9]
-
Apply gentle pressure to the site post-injection to prevent bleeding.
-
B. Intraperitoneal (IP) Injection
-
Procedure: This is a common route for administering substances in rodent studies.[3][4]
-
Manually restrain the animal, securing the head and turning it so the abdomen is facing upwards.
-
Tilt the animal's head slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Aspirate briefly to ensure no body fluids are drawn, indicating correct placement.
-
Inject the solution smoothly.
-
Protocol 3: Toxicity Monitoring
Given this compound's known toxicities, rigorous monitoring is critical.[1]
-
General Health: Observe animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, anorexia, or changes in behavior.[1]
-
Hepatotoxicity: this compound is a direct hepatotoxin.[1] Schedule periodic blood collection (e.g., via submandibular or saphenous vein) to monitor serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1]
-
Hematologic Toxicity: The drug can cause bone marrow suppression and a dose-related bleeding syndrome.[1][3] Perform complete blood counts (CBCs) to monitor platelet, red blood cell, and white blood cell counts. Determine baseline platelet counts and prothrombin time before starting therapy.[4]
-
Endpoint Criteria: Establish clear humane endpoint criteria in the experimental protocol for animals that show severe signs of toxicity.
Visualizations: Pathways and Workflows
Diagram 1: this compound's Mechanism of Action
Diagram 2: General Workflow for In Vivo this compound Study
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of mithramycin on calcium metabolism and bone in dogs [pubmed.ncbi.nlm.nih.gov]
- 8. Species-specific differences in the toxicity and mutagenicity of the anticancer drugs mithramycin, chromomycin A3, and olivomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. biotechfarm.co.il [biotechfarm.co.il]
Application Notes and Protocols for Cell Cycle Analysis Using Plicamycin in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is a fluorescent antibiotic that has found a valuable application in the field of cell cycle analysis by flow cytometry. This aureolic acid antibiotic preferentially binds to guanine-cytosine (GC)-rich regions of double-stranded DNA, allowing for the stoichiometric staining of cellular DNA content.[1][2] This property enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, making it a useful tool for studying cell proliferation, and the effects of therapeutic agents on cell cycle progression. This document provides detailed application notes and protocols for the use of this compound in flow cytometry for cell cycle analysis.
Mechanism of Action
This compound exerts its effects by intercalating into the minor groove of the DNA double helix, with a strong preference for GC-rich sequences. This binding is reversible and dependent on the presence of divalent cations like Mg2+. By binding to DNA, this compound can inhibit RNA synthesis by displacing transcription factors, such as the ubiquitously expressed Sp1. Sp1 plays a crucial role in the regulation of numerous genes involved in cell cycle control, including p21 and c-Myc. Inhibition of Sp1-mediated transcription can lead to cell cycle arrest and apoptosis, making this compound a subject of interest in cancer research.
Data Presentation
The following tables summarize key quantitative data for this compound when used for cell cycle analysis in flow cytometry.
Table 1: this compound Staining and Fluorescence Properties
| Parameter | Value | Notes |
| Excitation Wavelength (max) | ~445 nm | Can be excited by a 458 nm or 488 nm laser line. |
| Emission Wavelength (max) | ~575 nm | Emits in the yellow-orange range. |
| Recommended Concentration Range | 50-100 µg/mL | Optimal concentration should be titrated for each cell type and instrument. |
| Staining Time | 15-60 minutes | Incubation time may need optimization. |
| Staining Buffer | Tris or PBS buffer containing MgCl2 (e.g., 15 mM) | Divalent cations are essential for this compound-DNA binding. |
Table 2: Comparative Data for Cell Cycle Analysis
| Parameter | This compound (Mithramycin) | Propidium Iodide (PI) | Notes |
| Fluorescence Intensity | Higher in some tumor cell lines (e.g., HeLa) compared to PI.[2] | Higher in normal lymphocytes compared to this compound.[2] | Relative fluorescence can be cell-type dependent. |
| Coefficient of Variation (CV) of G0/G1 peak | Typically < 5% with proper optimization. | Typically < 5% with proper optimization. | A lower CV indicates better resolution of the G0/G1 peak. |
| Specificity | Binds to GC-rich regions of dsDNA. | Intercalates into dsDNA and dsRNA. | RNase treatment is required for PI staining to ensure DNA specificity. |
| Fixation/Permeabilization | Required | Required | Ethanol or methanol fixation is commonly used. |
Experimental Protocols
Protocol 1: this compound Staining for Cell Cycle Analysis of Suspension Cells
Materials:
-
This compound (Mithramycin) stock solution (e.g., 1 mg/mL in ethanol, store at -20°C protected from light)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol, ice-cold
-
Staining Buffer: 100 mM Tris-HCl, pH 7.4, containing 15 mM MgCl2
-
RNase A (optional, to ensure only DNA is stained)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS and resuspend in the residual volume.
-
-
Fixation:
-
While gently vortexing the cell suspension, add 5 mL of ice-cold 70% ethanol dropwise.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of Staining Buffer.
-
Add this compound to a final concentration of 50-100 µg/mL. Titrate for optimal concentration.
-
(Optional) Add RNase A to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm or 458 nm laser for excitation.
-
Collect the fluorescence emission using a bandpass filter appropriate for yellow-orange fluorescence (e.g., 575/26 nm).
-
Collect at least 10,000 events per sample.
-
Analyze the data using appropriate cell cycle analysis software.
-
Protocol 2: this compound Staining for Cell Cycle Analysis of Adherent Cells
Materials:
-
All materials listed in Protocol 1
-
Trypsin-EDTA or other cell detachment solution
Procedure:
-
Cell Preparation:
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Count the cells and adjust the cell number to approximately 1 x 10^6 cells per sample.
-
Proceed with the fixation and staining steps as described in Protocol 1.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound staining for cell cycle analysis.
Caption: this compound's mechanism of action on the Sp1 signaling pathway.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using Plicamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is a well-characterized aureolic acid antibiotic that functions as an RNA synthesis inhibitor.[1] Its primary mechanism of action involves binding to the minor groove of GC-rich regions of DNA, a process that is dependent on the presence of divalent cations such as magnesium (Mg²⁺).[2][3] This interaction can displace transcription factors, notably Specificity Protein 1 (Sp1), from their promoter binding sites, thereby modulating the expression of genes involved in critical cellular processes like cell cycle regulation, apoptosis, and oncogenesis.[4][5][6][7][8]
These application notes provide a detailed protocol for utilizing this compound in Chromatin Immunoprecipitation (ChIP) experiments. This approach can be employed to investigate the genome-wide landscape of GC-rich regions, to study the displacement of transcription factors by this compound, or to explore how this compound-induced chromatin alterations affect the binding of other DNA-associated proteins.
Mechanism of Action of this compound in a Chromatin Context
This compound forms a complex with Mg²⁺, which then intercalates into the minor groove of DNA at sequences with high guanine and cytosine content.[2][3] This binding event can physically obstruct the binding of transcription factors that recognize GC-rich motifs, such as Sp1.[8] In the context of chromatin, this compound has been shown to interact with both linker and nucleosomal DNA. The presence of histone proteins can modulate the accessibility of this compound to its DNA binding sites.[7] By treating cells with this compound prior to performing a standard ChIP protocol, researchers can investigate the consequences of this competitive binding on a genome-wide scale.
Data Presentation
The following tables provide a summary of key quantitative parameters for the use of this compound in cell-based assays and for the subsequent ChIP protocol. Note that optimal conditions may vary depending on the cell type and the specific research question.
Table 1: this compound Treatment Parameters
| Parameter | Value | Notes |
| Cell Type | Various (e.g., HeLa, MCF-7, HL-60) | Optimization for your specific cell line is recommended. |
| This compound Concentration | 50 - 500 nM | Start with a concentration range and determine the optimal dose-response for your system. Higher concentrations can be cytotoxic.[9] |
| Incubation Time | 4 - 24 hours | The duration of treatment will influence the extent of transcription factor displacement and changes in gene expression.[10] |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO.[4] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. |
Table 2: Key Reagent Concentrations for ChIP Protocol
| Reagent | Working Concentration | Purpose |
| Formaldehyde | 1% (v/v) | Cross-linking of proteins to DNA. |
| Glycine | 125 mM | Quenching of formaldehyde cross-linking. |
| MgCl₂ in binding buffer | 5 - 10 mM | Essential for the formation of the this compound-DNA complex.[11] |
| Primary Antibody | 1 - 10 µg per IP | The amount will depend on the antibody's affinity and the abundance of the target protein. |
| Protein A/G Beads | 20 - 40 µL of slurry per IP | Capture of the antibody-protein-DNA complexes. |
Experimental Protocols
This section details the methodology for performing a ChIP experiment on cultured mammalian cells treated with this compound.
Part 1: this compound Treatment of Cultured Cells
-
Cell Culture: Plate mammalian cells at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 12 hours) at 37°C in a humidified incubator with 5% CO₂.
Part 2: Chromatin Immunoprecipitation
This protocol is adapted from standard ChIP procedures.
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Sonicate the lysate to shear the chromatin into fragments of 200-800 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Quantify the chromatin concentration.
-
For each immunoprecipitation (IP), dilute a specific amount of chromatin (e.g., 25 µg) in ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Add the primary antibody (e.g., anti-Sp1 or an antibody against another protein of interest) to the chromatin and incubate overnight at 4°C with rotation. For a negative control, use a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to each IP and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
-
Part 3: Analysis of Immunoprecipitated DNA
The purified DNA can be analyzed by various methods, including:
-
Quantitative PCR (qPCR): To determine the enrichment of specific DNA sequences in the this compound-treated versus vehicle-treated samples.
-
ChIP-sequencing (ChIP-seq): For genome-wide profiling of protein binding sites and the effect of this compound treatment.
Mandatory Visualizations
Caption: Workflow for Chromatin Immunoprecipitation with this compound Treatment.
Caption: Mechanism of this compound-mediated displacement of Sp1 from GC-rich DNA.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Interaction of antitumor drug, mithramycin, with chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta | Springer Nature Experiments [experiments.springernature.com]
- 10. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Plicamycin in Neuroprotective Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic that has garnered significant interest for its neuroprotective properties.[1] Originally utilized in cancer therapy, its mechanism of action—binding to GC-rich DNA sequences and inhibiting the transcription factor Sp1—has shown promise in mitigating the pathological processes of several neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for researchers investigating the neuroprotective potential of this compound in preclinical models of neurodegeneration, with a focus on Huntington's Disease and Alzheimer's Disease.
Mechanism of Action
This compound exerts its effects primarily by binding to the minor groove of GC-rich regions of DNA, thereby displacing the Sp1 transcription factor from the promoter regions of its target genes.[1] Sp1 is implicated in the regulation of a multitude of genes involved in cellular processes such as growth, differentiation, and apoptosis. In the context of neurodegeneration, the inhibition of Sp1 by this compound can lead to:
-
Reduction of Pro-apoptotic Gene Expression: this compound can attenuate the expression of genes that promote neuronal cell death.[3]
-
Alleviation of Endoplasmic Reticulum (ER) Stress: It has been shown to suppress neuronal death induced by ER stress by attenuating ER stress-associated signaling proteins.[4]
-
Mitigation of Oxidative Stress: this compound can protect neurons from oxidative stress-induced cell death.[1]
-
Inhibition of Pro-inflammatory Pathways: By modulating gene expression, this compound may reduce neuroinflammation, a common feature of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's neuroprotective effects.
Table 1: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model (R6/2)
| Parameter | Treatment Group | Dosage | Outcome | Reference |
| Survival | R6/2 Mice | 150 µg/kg/day, i.p. | 29.1% increase in survival | [5][6] |
| Motor Performance | R6/2 Mice | 150 µg/kg/day, i.p. | 42.6% improvement in rotarod performance | [5] |
| Neuropathology | R6/2 Mice | 150 µg/kg/day, i.p. | Attenuation of brain atrophy and ventricular hypertrophy | [5] |
Table 2: In Vitro Efficacy of this compound in Alzheimer's Disease Models
| Model System | This compound Treatment | Key Findings | Reference |
| APPswe/PS1dE9 mouse brain homogenates | Not specified | Reduced soluble Aβ1-40 and Aβ1-42 levels | [7] |
| APPswe/PS1dE9 mouse brain homogenates | Not specified | Reduced insoluble Aβ1-40 and Aβ1-42 levels | [7] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a Huntington's Disease Mouse Model (R6/2)
Objective: To assess the effect of this compound on motor function and survival in the R6/2 transgenic mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice and wild-type littermates[5]
-
This compound (Mithramycin)
-
Sterile saline solution
-
Rotarod apparatus (e.g., Columbus Instruments)[5]
-
Animal weighing scale
Procedure:
-
Animal Husbandry: House mice under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to a final concentration for intraperitoneal (i.p.) injection. A dose of 150 µg/kg has been shown to be effective.[5]
-
Treatment Regimen:
-
Motor Performance Assessment (Rotarod Test):
-
Acclimatize mice to the rotarod apparatus with two training sessions.[5]
-
Test motor performance weekly from 21 to 63 days of age, and twice weekly thereafter.[5]
-
Set the rotarod to a constant speed (e.g., 16 rpm) or an accelerating paradigm (e.g., 4 to 40 rpm over 5 minutes).[5][8]
-
Record the latency to fall for each mouse over three consecutive trials with an inter-trial interval of at least 30 minutes.[8]
-
-
Survival Analysis: Monitor mice daily and record the date of death to determine the survival curve.
-
Neuropathological Analysis (at end-stage):
-
Perfuse mice with saline followed by 4% paraformaldehyde.
-
Dissect the brain and process for histology (e.g., Nissl staining) to assess brain atrophy, ventricular volume, and neuronal size.[5]
-
Protocol 2: In Vitro Neuroprotection Assay in a Primary Neuronal Culture Model of Excitotoxicity
Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E15-E18 mouse or rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated culture plates
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Primary Neuron Culture Preparation:
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Pre-treat mature neuron cultures with various non-toxic concentrations of this compound (e.g., 10-100 nM) for 2 hours.[9]
-
-
Induction of Excitotoxicity:
-
Assessment of Neuronal Viability:
-
MTT Assay:
-
LDH Assay:
-
Collect the culture supernatant.
-
Measure LDH release according to the manufacturer's protocol.
-
-
Protocol 3: Western Blot Analysis of Sp1 and Downstream Targets
Objective: To determine the effect of this compound on the protein levels of Sp1 and its downstream targets (e.g., pro-apoptotic proteins) in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Sp1, anti-Bax, anti-Bcl-2, anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.[11]
-
Quantify band intensity and normalize to a loading control (actin or GAPDH).
-
Visualizations
Caption: this compound's primary neuroprotective mechanism of action.
Caption: In vivo experimental workflow for this compound testing in R6/2 mice.
Caption: Signaling pathways modulated by this compound in neuroprotection.
References
- 1. Sequence-selective DNA binding drugs mithramycin A and chromomycin A3 are potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin, an agent for developing new therapeutic drugs for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy for the Brain: The Antitumor Antibiotic Mithramycin Prolongs Survival in a Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy for the brain: the antitumor antibiotic mithramycin prolongs survival in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Behavioral Testing in the R6/2 Mouse Model of Huntington's Disease Shows No Benefit from CoQ10 or Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols: Plicamycin Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe handling, preparation, and storage of plicamycin stock solutions. This compound, also known as Mithramycin A, is a potent antineoplastic antibiotic produced by Streptomyces plicatus.[1][2] It functions as an RNA synthesis inhibitor by binding to GC-rich regions of DNA, which displaces transcription factors like Specificity Protein 1 (Sp1).[3][4] This mechanism makes it a valuable tool for studying gene expression, cancer cell apoptosis, and cell cycle regulation.[4][5] Due to its hazardous nature, strict adherence to safety protocols is mandatory.[1]
Safety and Handling Precautions
This compound is a hazardous compound that can cause developmental toxicity and should be handled with care in a controlled laboratory environment.[1][4] All handling should be performed in a Class II biological safety cabinet or a chemical fume hood.[1][6]
Table 1: this compound Safety and Handling Summary
| Category | Recommendation | Reference |
|---|---|---|
| Primary Hazards | Irritant, Potent Cytotoxic Agent, Developmental Toxin | [1][4] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, lab coat, and ANSI-approved safety glasses or goggles. A face shield is recommended when handling the powder. | [6] |
| Handling Environment | Use in a chemical fume hood or other contained vertical-flow biological safety cabinet. | [1][6] |
| Spill Cleanup | Cover spillage with absorbent material. Decontaminate the spill site with a 10% caustic solution. Ventilate the area. | [6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[7] |
Physicochemical Properties and Solubility
This compound is a yellow, crystalline powder that is hygroscopic and sensitive to light and heat.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Common Names | Mithramycin A, Mithracin | [2][3][4] |
| Molecular Formula | C₅₂H₇₆O₂₄ | [1][4] |
| Molecular Weight | ~1085.15 g/mol | [1][3] |
| Appearance | Yellow, crystalline powder | [1][5] |
| Stability | Decomposes slowly in light and heat; Hygroscopic. Unstable in acidic solutions (pH < 4). |[1][7] |
Table 3: this compound Solubility Data
| Solvent | Concentration | Reference |
|---|---|---|
| DMSO | ≥ 100 mg/mL (≈ 92.15 mM) | [3][8][9] |
| Water | 100 mg/mL (≈ 92.15 mM) | [1][8] |
| Ethanol | 8 - 10 mg/mL (≈ 7.37 - 9.22 mM) | [5][8] |
| Other Solvents | Soluble in lower alcohols, acetone, ethyl acetate. |[1] |
Note: For DMSO, it is recommended to use fresh, anhydrous grade, as moisture-absorbing DMSO can reduce solubility.[3]
Protocols for Stock Solution Preparation
This protocol describes the preparation of a 20 mg/mL (≈ 18.43 mM) stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting (e.g., amber) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.[8][9]
This protocol is adapted from the reconstitution method for clinical-grade this compound and is suitable for direct application to aqueous cell culture media.[7]
Materials:
-
This compound powder
-
Sterile Water for Injection or sterile phosphate-buffered saline (PBS), pH 7.0-7.5
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
Personal Protective Equipment (PPE)
Procedure:
-
Weighing: Aseptically weigh the required amount of this compound in a sterile tube.
-
Reconstitution: Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., 0.5 mg/mL).[7]
-
Dissolution: Gently swirl or shake the tube to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical for cell-based assays.
-
Usage: Use the freshly prepared solution immediately. Aqueous solutions of this compound are less stable than DMSO stocks. Unused portions of the reconstituted solution should be discarded and not stored for later use.[7]
Storage and Stability
Proper storage is critical to maintain the potency and integrity of this compound.
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Conditions | Reference |
|---|---|---|---|---|
| Solid Powder | 2°C to 8°C | Short-term | Keep in a light-resistant, tightly sealed container. | [1][7][10] |
| Solid Powder | -20°C | Up to 3 years | Keep in a light-resistant, tightly sealed container. | [4][5][8] |
| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light; avoid freeze-thaw cycles. | [9] |
| DMSO Stock Solution | -80°C | Up to 1 year | Protect from light; avoid freeze-thaw cycles. | [8] |
| Aqueous Solution | 2°C to 8°C | < 24 hours | Must be prepared fresh daily; discard unused solution. |[7] |
Application Protocol: Inhibition of Sp1-Mediated Gene Transcription
This protocol provides a general method for treating cancer cells with this compound to assess the downregulation of an Sp1-regulated target gene via quantitative PCR (qPCR).
Experimental Objective: To determine the effect of this compound on the mRNA expression of a known Sp1 target gene (e.g., VEGFA).
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
This compound Treatment:
-
Thaw a single-use aliquot of this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve final concentrations ranging from 10 nM to 500 nM. Include a vehicle control (DMSO only) at the highest concentration used.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the treated cells for 24-48 hours. The optimal time may vary depending on the cell line and target gene.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the Sp1 target gene and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative mRNA expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control. A dose-dependent decrease in mRNA levels indicates successful inhibition of Sp1-mediated transcription.
References
- 1. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. rpicorp.com [rpicorp.com]
- 5. rpicorp.com [rpicorp.com]
- 6. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 7. Mithracin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. reactivi.ro [reactivi.ro]
- 10. pharmacopeia.cn [pharmacopeia.cn]
Application Notes and Protocols: Plicamycin in Combination Chemotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic produced by Streptomyces plicatus. Historically used in the treatment of testicular cancer and managing hypercalcemia, its clinical application has been limited by significant systemic toxicity.[1][2] However, recent research has revitalized interest in this compound as a component of combination chemotherapy. Its unique mechanism of action—binding to GC-rich regions of DNA to inhibit RNA synthesis—offers potential for synergistic effects with other chemotherapeutic agents, particularly in overcoming drug resistance.[3][4]
This compound's ability to inhibit the transcription of key oncogenes and survival factors makes it an attractive candidate for combination therapies. By downregulating proteins involved in cell survival, proliferation, and drug efflux, this compound can sensitize cancer cells to the cytotoxic effects of other drugs, potentially allowing for lower, less toxic doses of the combination agents.[2][5] These notes provide an overview of key research findings and protocols for investigating this compound in combination with other chemotherapeutic agents.
Mechanism of Action in Combination Therapy
This compound functions by intercalating into the minor groove of DNA, with a high affinity for GC-rich sequences. This binding physically obstructs RNA polymerase, thereby inhibiting the transcription of genes with GC-rich promoter regions.[4] Many genes that play critical roles in cancer cell survival and drug resistance, such as the transcription factor Sp1 and SOX2, possess these GC-rich promoters.[2][5]
In combination therapy, this mechanism can lead to synergistic cytotoxicity through several avenues:
-
Sensitization to Apoptosis: this compound has been shown to be a profound sensitizer for TRAIL-induced apoptosis in pancreatic cancer.[6] It can downregulate anti-apoptotic proteins, priming cancer cells for destruction by other agents that trigger apoptotic pathways.
-
Overcoming Drug Resistance: In drug-resistant cancers, this compound can re-sensitize cells to conventional chemotherapy. For example, in cytarabine-resistant B-cell acute lymphoblastic leukemia (ALL), this compound in combination with Cabazitaxel shows a synergistic effect.[5][7] This is partly achieved by inhibiting the transcription of survival factors like SOX2.[5]
-
Targeting Critical Regulatory Pathways: The combination of this compound with other agents allows for the simultaneous targeting of multiple critical pathways. For instance, combining this compound (an RNA synthesis inhibitor) with Cabazitaxel (a microtubule inhibitor) attacks both transcriptional regulation and cell division machinery.[5][7]
Key Combinations and Research Findings
Research has identified several promising combinations of this compound with other agents across various cancer types.
-
This compound and Cabazitaxel: This combination has demonstrated synergistic effects in inhibiting the proliferation of drug-resistant B-cell acute lymphoblastic leukemia (ALL) cell lines.[5][7] The mechanism involves this compound-mediated inhibition of SOX2 transcription and Cabazitaxel-mediated inhibition of Mcl-1 expression.[5]
-
This compound and TRAIL: In pancreatic and prostate cancer cell lines, this compound sensitizes cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[6]
-
This compound and Doxorubicin/Mitoxantrone: These combinations have shown synergistic efficacy in pancreatic and prostate cancer cells when used with TRAIL.[6]
-
Other Investigated Combinations: Synergy has also been reported in vitro between this compound and vorinostat in Sézary T lymphoma, bortezomib in multiple myeloma, and betulinic acid/bevacizumab in pancreatic cancer.[6]
While direct studies combining this compound with Vincristine or Etoposide are not prominent in recent literature, the principle of combining a resistance-reversing agent like this compound with established mitotic inhibitors (Vincristine) or topoisomerase II inhibitors (Etoposide) remains a rational area for future investigation.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound combination therapies.
Table 1: Synergistic Efficacy of this compound and Cabazitaxel in Drug-Resistant Leukemia
| Cell Line | Cancer Type | Combination | Concentration Range | Combination Index (CI) | Result | Reference |
|---|
| REH/Ara-C | Cytarabine-Resistant B-cell ALL | this compound + Cabazitaxel | Not Specified | < 1 | Synergistic |[5][7] |
Note: The specific CI values were calculated in the cited study but not detailed in the publication's text. A CI value < 1 indicates synergy.
Table 2: Efficacy of this compound in Combination with TRAIL in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | LC50 (µM) | Result | Reference |
|---|---|---|---|---|---|
| PC3-TR | Prostate Cancer | This compound | >10 | - | [6] |
| PC3-TR | Prostate Cancer | This compound + TRAIL (10 ng/mL) | 0.2 | Synergistic | [6] |
| PC3 | Prostate Cancer | This compound | >10 | - | [6] |
| PC3 | Prostate Cancer | This compound + TRAIL (10 ng/mL) | 0.1 | Synergistic | [6] |
| Panc-1 | Pancreatic Cancer | This compound | >10 | - | [6] |
| Panc-1 | Pancreatic Cancer | this compound + TRAIL (10 ng/mL) | 0.2 | Synergistic |[6] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the research of this compound combinations.
Protocol: Cell Viability and Synergy Analysis (MTT/CCK-8 Assay)
This protocol is designed to determine the cytotoxic effects of this compound in combination with another chemotherapeutic agent and to quantify synergistic interactions.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., REH/Ara-C, Panc-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination agent (e.g., Cabazitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Treat cells with varying concentrations of this compound alone, the combination agent alone, and the two agents in combination at a constant ratio.
-
Include wells with untreated cells (vehicle control).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value (concentration that inhibits 50% of cell growth) for each agent alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol: Co-culture Model of Bone Marrow Microenvironment
This protocol mimics the protective niche of the bone marrow to test the efficacy of this compound combinations in a more physiologically relevant context.[5]
Materials:
-
Bone marrow stromal cells (e.g., HS-5)
-
Leukemia cell lines (e.g., REH/Ara-C)
-
24-well cell culture plates
-
Complete culture medium
-
This compound and combination agent
Procedure:
-
Stromal Cell Layer: Seed bone marrow stromal cells in a 24-well plate and grow them to confluence to form a feeder layer.
-
Co-culture: Once the stromal layer is established, seed the leukemia cells on top of it.
-
Drug Treatment: After 24 hours of co-culture, treat the cells with this compound, the combination agent, and the combination therapy at desired concentrations.
-
Incubation: Incubate for 48-72 hours.
-
Analysis:
-
Carefully collect the suspension leukemia cells, leaving the adherent stromal layer.
-
Perform a cell viability assay (e.g., Trypan Blue exclusion or flow cytometry with viability dye) on the collected leukemia cells to assess the efficacy of the treatment in the protective microenvironment.
-
Visualizations: Signaling Pathways and Workflows
Caption: Synergistic mechanism of this compound and Cabazitaxel in ALL.
Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.
Caption: Workflow for assessing synergy between this compound and another agent.
References
- 1. Beyond single-agent bortezomib: combination regimens in relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Everolimus and this compound specifically target chemoresistant colorectal cancer cells of the CMS4 subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. A Novel In Vitro Model of the Bone Marrow Microenvironment in Acute Myeloid Leukemia Identifies CD44 and Focal Adhesion Kinase as Therapeutic Targets to Reverse Cell Adhesion-Mediated Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of cabazitaxel and this compound induces cell death in drug resistant B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of cabazitaxel and this compound induces cell death in drug resistant B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ETOPOSIDE IN COMBINATION WITH CISPLATIN AND BLEOMYCIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Utilizing Plicamycin to Unravel Apoptotic Mechanisms in Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic that has garnered significant interest in cancer research for its ability to induce apoptosis, or programmed cell death, in malignant cells.[1] Its primary mechanism of action involves binding to GC-rich regions of DNA, thereby inhibiting the binding of transcription factors such as Specificity Protein 1 (Sp1).[2] Sp1 is frequently overexpressed in various cancers and regulates the expression of numerous genes involved in cell proliferation, survival, and apoptosis.[3] By disrupting Sp1-mediated transcription, this compound can modulate the expression of key apoptotic regulators, making it a valuable tool for studying the intricate signaling pathways that govern cancer cell fate.
These application notes provide detailed protocols for utilizing this compound to induce and analyze apoptosis in cancer cell lines. The included methodologies cover the assessment of cell viability, detection of apoptotic markers, and analysis of key signaling events. The quantitative data and experimental workflows are intended to guide researchers in designing and executing robust experiments to investigate the pro-apoptotic effects of this compound.
Data Presentation
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines. These values are intended to serve as a reference for determining appropriate experimental concentrations.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) |
| MDST8 | Colorectal Cancer (CMS4) | ~50 | 72 |
| LoVo | Colorectal Cancer (CMS1) | >100 | 72 |
| Chronic Lymphocytic Leukemia (CLL) | Leukemia | 750 | Not Specified |
| Normal Lymphocytes | Normal Cells | 840 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | This compound Conc. (nM) | Assay | Parameter Measured | Result | Incubation Time (h) |
| MDST8 | 100 | Annexin V/DAPI | % Apoptotic Cells (Annexin V+) | ~40% | 72 |
| LoVo | 100 | Annexin V/DAPI | % Apoptotic Cells (Annexin V+) | ~10% | 72 |
| CLL Cells | 430 | Caspase-Glo 3/7 | EC50 for Caspase 3/7 Activation | 430 nM | 24 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general experimental workflows for studying its apoptotic effects.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Studying this compound-Induced Apoptosis
Caption: General workflow for apoptosis analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in complete culture medium.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with this compound, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls for compensation.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., with FITC-dUTP)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells):
-
Cell Culture: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light. A negative control (without TdT enzyme) and a positive control (pre-treated with DNase I) should be included.
-
Washing: Wash the cells three times with PBS.
-
Analysis: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells under a fluorescence microscope. The percentage of TUNEL-positive cells can be quantified. Alternatively, cells can be analyzed by flow cytometry.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar fluorometric/colorimetric assay)
-
Lysis buffer
-
96-well white-walled plates (for luminescence) or clear plates (for colorimetric)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the treated cells. This reagent contains a luminogenic caspase-3/7 substrate and a cell lysis agent.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the caspase activity to the number of viable cells or total protein concentration. Express the results as fold change relative to the vehicle-treated control.[4]
Conclusion
This compound serves as a valuable pharmacological tool to investigate the mechanisms of apoptosis in cancer cells, primarily through its inhibitory action on the Sp1 transcription factor. The protocols and data presented in these application notes provide a comprehensive framework for researchers to study this compound-induced apoptosis. By employing these methods, scientists can further elucidate the complex signaling networks that regulate cancer cell survival and identify potential therapeutic targets for drug development.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Plicamycin Instability in Aqueous Solutions: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plicamycin. The information addresses common issues related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound solution has a faint yellow color. Is this normal?
A1: Yes, this is normal. This compound itself is a yellow crystalline powder, and its aqueous solutions typically exhibit a yellow hue. The intensity of the color will depend on the concentration. However, a significant change in color, such as a shift to brown or a much darker yellow upon storage, may indicate degradation.
Q2: I observed a precipitate in my buffered this compound solution after storing it in the refrigerator. What could be the cause?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
Concentration: Higher concentrations of this compound are more prone to precipitation, especially at lower temperatures.
-
pH: this compound is known to be unstable in acidic solutions with a pH below 4.0, which can lead to degradation and potentially less soluble products. While reconstituted solutions are typically at pH 7, the buffer composition can influence solubility.
-
Temperature: Lower temperatures, such as in a refrigerator, can decrease the solubility of this compound, leading to precipitation.
-
Aggregation: Like other complex molecules, this compound may self-associate and form aggregates in aqueous solutions, which can lead to precipitation over time.
To troubleshoot this, consider preparing a fresh solution at a slightly lower concentration or ensuring the pH of your buffer is in the neutral range. If precipitation persists, a brief and gentle warming of the solution may help redissolve the compound, but be cautious as excessive heat can accelerate degradation.
Q3: My this compound solution seems to have lost its biological activity. What are the likely reasons?
A3: Loss of biological activity is a primary indicator of this compound degradation. The most common causes include:
-
Hydrolysis: The glycosidic bonds in the this compound molecule are susceptible to hydrolysis, particularly in acidic or alkaline conditions. This cleavage of the sugar moieties from the aglycone core will render the molecule inactive.
-
Oxidation: The polyketide structure of this compound can be susceptible to oxidation. Oxidative degradation can be accelerated by exposure to air (oxygen), trace metal ions, or light.
-
Photodegradation: this compound should be protected from light. Exposure to UV or even ambient light can induce photochemical reactions that alter the drug's structure and compromise its activity.
-
Improper Storage: Storing aqueous solutions of this compound for extended periods at room temperature or even in the refrigerator can lead to gradual degradation. For long-term storage, it is recommended to store aliquots at -20°C or -80°C.
Q4: Can the presence of certain metal ions in my buffer affect this compound's stability and function?
A4: Yes. This compound and other aureolic acid antibiotics require the presence of divalent cations, such as Magnesium (Mg²⁺), to bind to DNA and exert their biological activity. However, other metal ions could potentially interfere with this interaction or even catalyze degradation reactions. For instance, some metal ions can promote oxidative degradation. It is crucial to use high-purity water and buffer components to avoid contamination with interfering metal ions.
This compound Stability Profile
The stability of this compound is highly dependent on the storage and experimental conditions. While specific kinetic data for this compound is not extensively available in public literature, the following tables summarize the expected stability based on its chemical class and general knowledge of antibiotic degradation.
Table 1: Influence of pH on this compound Stability in Aqueous Solution
| pH Range | Expected Stability | Potential Degradation Pathway |
| < 4.0 | Highly Unstable | Rapid acid-catalyzed hydrolysis of glycosidic bonds. |
| 4.0 - 6.0 | Moderately Unstable | Slower hydrolysis of glycosidic bonds. |
| 6.0 - 8.0 | Relatively Stable | Optimal pH range for short-term storage and use. |
| > 8.0 | Moderately Unstable | Base-catalyzed hydrolysis and potential oxidative degradation. |
Table 2: Influence of Temperature on this compound Stability in Aqueous Solution (at neutral pH)
| Temperature | Expected Stability | Recommendations |
| Room Temperature (~25°C) | Unstable for long-term storage | Use immediately after preparation. Avoid prolonged storage. |
| Refrigerated (2-8°C) | Stable for short-term (hours to a few days) | Suitable for temporary storage during an experiment. |
| Frozen (-20°C) | Stable for weeks to months | Recommended for storing stock solutions. Aliquot to avoid freeze-thaw cycles. |
| Ultra-low (-80°C) | Stable for months to a year | Ideal for long-term archival of stock solutions. |
Table 3: Influence of Light on this compound Stability in Aqueous Solution
| Light Condition | Expected Stability | Recommendations |
| Exposed to Ambient/UV Light | Unstable | Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Stored in the Dark | Stable | Essential for maintaining the integrity of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Further dilute with water or an appropriate buffer to the desired concentration for the study.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the this compound solution (at neutral pH) at 60°C in a light-protected container for various time points (e.g., 1, 2, 5, 7 days).
-
Photolytic Degradation: Expose the this compound solution (at neutral pH) to a photostability chamber with a light source that provides both UV and visible light (e.g., Option 2 of the ICH Q1B guideline) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating HPLC method.
-
Suggested HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent drug from its degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 20 µL.
-
-
For structural elucidation of degradation products, collect the fractions corresponding to the new peaks and analyze them using LC-MS/MS.
Visualizations
Caption: Hypothetical hydrolytic degradation of this compound.
Caption: Potential oxidative degradation pathway for this compound.
Technical Support Center: Overcoming Plicamycin-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Plicamycin-induced cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines at this compound concentrations required to eliminate cancer cells. Is this expected?
A1: Yes, this is a well-documented challenge. This compound, also known as Mithramycin, is a potent antineoplastic agent that inhibits RNA synthesis by binding to GC-rich DNA sequences.[1][2] This mechanism is not specific to cancer cells, leading to significant side effects and toxicity in normal, healthy cells, which has limited its clinical use.[3] Common toxicities observed both in preclinical models and clinically include myelosuppression (particularly thrombocytopenia) and hepatotoxicity.[4][5][6]
Q2: What are the primary strategies to mitigate this compound's toxicity to normal cells?
A2: Several strategies are being explored to enhance the therapeutic window of this compound. These include:
-
Development of this compound Analogs: Novel analogs of this compound have been synthesized to have a better safety profile while retaining or improving anti-tumor efficacy.[7][8]
-
Cyclotherapy: This approach involves the transient arrest of the cell cycle in normal cells, rendering them less susceptible to cell-cycle-dependent chemotherapeutic agents like this compound. This can be achieved using inhibitors of cyclin-dependent kinases (CDK4/6), MDM2, or mTOR.[9][10][11]
-
Combination Therapies: Specific combinations of this compound with other agents may exhibit synergistic effects against cancer cells while not increasing, or even reducing, toxicity to normal cells.[12][13]
-
Targeted Management of Specific Toxicities: This involves addressing specific organ damage, such as using hepatoprotective agents for liver toxicity or myeloprotective agents for bone marrow suppression.[14][15]
Q3: Are there any known this compound analogs with reduced cytotoxicity?
A3: Yes, preclinical studies have identified this compound analogs with improved therapeutic profiles. For instance, MTM-SDK and MTM-SK have demonstrated potent antitumor activity with significantly lower toxicity compared to the parent compound, this compound (also referred to as MTM-A).[7][9] In mouse models, the maximum tolerated doses for MTM-SDK and MTM-SK were found to be 4-fold and 32-fold higher than that of this compound, respectively, with no or minimal toxicity observed at effective doses.[9]
Q4: How can we manage this compound-induced hepatotoxicity in our experiments?
A4: this compound-induced hepatotoxicity is thought to be related to the inhibition of the farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis.[14] While specific protocols for this compound are not yet established, a potential strategy to investigate is the co-administration of an FXR agonist. FXR agonists have been shown to protect against other forms of drug-induced liver injury.[12][16][17] Monitoring liver function markers such as ALT, AST, and LDH is crucial in any experiment involving this compound.[18][19]
Q5: What are the best practices for managing myelosuppression, especially thrombocytopenia, caused by this compound?
A5: this compound can cause severe myelosuppression, with thrombocytopenia being a major concern.[4][6] Management strategies, largely adapted from general chemotherapy protocols, include:
-
Close Monitoring: Regularly monitor platelet and white blood cell counts.[18]
-
Dose Adjustment: Reducing the dose of this compound may be necessary if severe thrombocytopenia occurs.[18]
-
Growth Factors: For neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production, though this should be administered at least 24 hours after the last this compound dose.[20][21]
-
Platelet Transfusions: In cases of severe thrombocytopenia with bleeding, platelet transfusions may be required.[10]
-
CDK4/6 Inhibitors: Pre-treatment with a CDK4/6 inhibitor like Trilaciclib has been approved to reduce the incidence of chemotherapy-induced myelosuppression for other chemotherapeutic agents and could be a potential strategy to explore with this compound.[5][15][22]
Troubleshooting Guides
Issue 1: High Levels of Apoptosis in Normal Fibroblasts and Epithelial Cells
Potential Cause: this compound's non-specific mechanism of action, inhibiting RNA synthesis in all proliferating cells.
Suggested Troubleshooting Strategy: Cyclotherapy
The principle of cyclotherapy is to induce a temporary and reversible cell cycle arrest, specifically in normal cells that have functional cell cycle checkpoints (e.g., intact p53 and Rb pathways).[11][23] Since many cancer cells have defects in these pathways, they will not arrest and will remain susceptible to the cytotoxic effects of this compound.
Experimental Protocol (Example based on other chemotherapies):
-
Pre-treatment with a cell cycle inhibitor:
-
CDK4/6 Inhibitor (e.g., Palbociclib, Trilaciclib): Treat normal and cancer cell lines with a CDK4/6 inhibitor for 24 hours to induce G1 arrest in normal cells.[13][24]
-
MDM2 Inhibitor (e.g., Nutlin-3a): For cancer cells with mutant or null p53, pre-treat with an MDM2 inhibitor for 24 hours to activate p53 and induce arrest in normal (p53 wild-type) cells.[4][25]
-
mTOR Inhibitor (e.g., Everolimus): Pre-treatment with an mTOR inhibitor can also induce cell cycle arrest and may potentiate the protective effects of other cyclotherapeutic agents.[9][26]
-
-
Co-treatment with this compound: After the 24-hour pre-treatment, add this compound at the desired concentration while maintaining the presence of the cell cycle inhibitor.
-
Washout and Recovery: After the desired this compound treatment duration (e.g., 24-48 hours), wash out both drugs and culture the cells in fresh medium.
-
Assessment of Viability and Proliferation: Assess cell viability (e.g., using MTT or trypan blue exclusion assays) and proliferation at various time points post-treatment to determine the protective effect on normal cells versus the cytotoxic effect on cancer cells.
Table 1: Example Concentrations for Cyclotherapy Agents (to be optimized for your cell lines)
| Agent | Target | Example Concentration Range (in vitro) | Pre-treatment Time |
| Palbociclib | CDK4/6 | 100 nM - 1 µM | 24 hours |
| Trilaciclib | CDK4/6 | 100 nM - 1 µM | 24 hours |
| Nutlin-3a | MDM2 | 1 µM - 10 µM | 24 hours |
| Everolimus | mTORC1 | 10 nM - 100 nM | 24 hours |
Diagram 1: Experimental Workflow for Cyclotherapy
Caption: Workflow for assessing the protective effects of cyclotherapy on normal cells treated with this compound.
Issue 2: Severe Hepatotoxicity Observed in Animal Models
Potential Cause: Inhibition of the Farnesoid X Receptor (FXR) by this compound, leading to dysregulation of bile acid homeostasis.[14]
Suggested Troubleshooting Strategy: Co-administration with an FXR Agonist
Investigate whether activating the FXR pathway can mitigate this compound-induced liver damage.
Experimental Protocol (Example for in vivo studies):
-
Animal Model: Use a standard rodent model (e.g., mice or rats).
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: FXR agonist only (e.g., Obeticholic Acid)
-
Group 4: this compound + FXR agonist
-
-
Dosing Regimen:
-
Administer the FXR agonist prior to or concurrently with this compound. The optimal timing and dose will need to be determined empirically.
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Collect blood samples at baseline and at various time points after treatment to measure serum levels of ALT, AST, and bilirubin.
-
-
Histopathology: At the end of the study, perform histological analysis of liver tissue to assess for signs of necrosis, inflammation, and cholestasis.
Diagram 2: Proposed Signaling Pathway for this compound-induced Hepatotoxicity and Mitigation
Caption: this compound may cause hepatotoxicity by inhibiting FXR. FXR agonists are a potential countermeasure.
Data Presentation
Table 2: Preclinical Toxicity of this compound and its Analogs in Mice
| Compound | Maximum Tolerated Dose (MTD) | Fold-Increase in MTD vs. This compound | Reference |
| This compound (MTM-A) | - | 1x | [9] |
| MTM-SDK | - | 4x | [9] |
| MTM-SK | - | 32x | [9] |
Note: Specific MTD values were not provided in the source, only the fold-increase.
Table 3: In Vitro Cytotoxicity of this compound and Everolimus in Colorectal Cancer Cell Lines
| Cell Line (Subtype) | Treatment (72h) | Apoptotic Cell Death (%) | Reference |
| MDST8 (CMS4) | This compound (100 nM) | ~30% | [1] |
| LoVo (CMS1) | This compound (100 nM) | <10% | [1] |
| MDST8 (CMS4) | Everolimus (1 µM) | ~25% | [1] |
| LoVo (CMS1) | Everolimus (1 µM) | <10% | [1] |
This table illustrates the differential sensitivity of cancer cell subtypes to this compound and Everolimus, suggesting that combination therapies may be effective in specific cancer contexts.
Experimental Protocols
Protocol 1: Assessing the Protective Effect of a CDK4/6 Inhibitor on Normal Cells
Objective: To determine if pre-treatment with a CDK4/6 inhibitor can reduce this compound-induced cytotoxicity in normal cells while maintaining efficacy in cancer cells (assuming cancer cells have a compromised Rb pathway).
Materials:
-
Normal human cell line (e.g., IMR-90, WI-38)
-
Cancer cell line with Rb pathway mutation (e.g., select sarcoma or bladder cancer lines)
-
This compound
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Flow cytometer and cell cycle analysis reagents (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in 96-well plates for viability assays and 6-well plates for cell cycle analysis. Allow cells to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of the CDK4/6 inhibitor (e.g., 0, 100, 250, 500, 1000 nM) for 24 hours.
-
This compound Treatment: Add this compound at a pre-determined IC50 concentration to the wells, without washing out the CDK4/6 inhibitor.
-
Incubation: Incubate for an additional 48 hours.
-
Viability Assay: Perform the MTT/WST-1 assay according to the manufacturer's instructions to determine cell viability.
-
Cell Cycle Analysis: For the 6-well plates, harvest the cells, fix them in ethanol, and stain with Propidium Iodide. Analyze the cell cycle distribution by flow cytometry to confirm G1 arrest in normal cells.
-
Data Analysis: Compare the viability of normal cells and cancer cells across the different treatment conditions. A successful outcome would show increased viability in normal cells pre-treated with the CDK4/6 inhibitor, with minimal change in the viability of the cancer cells.
Diagram 3: Logical Flow for Investigating Chemoprotection
Caption: A logical workflow for a typical experiment to validate a cyclotherapy approach for this compound.
References
- 1. Everolimus and this compound specifically target chemoresistant colorectal cancer cells of the CMS4 subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. d-nb.info [d-nb.info]
- 6. drugs.com [drugs.com]
- 7. Actinomycin D and nutlin-3a synergistically promote phosphorylation of p53 on serine 46 in cancer cell lines of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of drug-induced immune thrombocytopenias | Haematologica [haematologica.org]
- 11. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. Suppressed farnesoid X receptor by iron overload in mice and humans potentiates iron-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Possible severe thrombocytopenia associated with a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. G-CSF supplementation with chemotherapy can promote revascularization and subsequent tumor regrowth: prevention by a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 22. targetedonc.com [targetedonc.com]
- 23. A novel mithramycin analogue with high antitumor activity and less toxicity generated by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Plicamycin treatment duration to minimize off-target effects
Welcome to the Plicamycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration to minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Mithramycin, is an antineoplastic antibiotic that functions by binding to GC-rich regions of DNA, thereby inhibiting RNA synthesis.[1][2] It is also recognized as a selective inhibitor of the transcription factor Sp1, displacing it from gene promoters and consequently downregulating the expression of Sp1-target genes.[3][4]
Q2: What are the major off-target effects of this compound observed in research?
A2: The principal off-target effects associated with this compound are hepatotoxicity (liver cell damage), bone marrow suppression leading to thrombocytopenia (low platelet count), and a dose-dependent bleeding syndrome.[5][6][7] Other reported side effects include gastrointestinal issues, fever, and skin rashes.[5][6]
Q3: How can I start optimizing the this compound treatment duration for my specific cell line?
A3: To optimize treatment duration, it is crucial to first establish a dose-response curve for your specific cell line. This involves a cytotoxicity assay, such as the MTT assay, to determine the IC50 (half-maximal inhibitory concentration) at a fixed time point (e.g., 48 or 72 hours). Once the IC50 is determined, you can perform time-course experiments using this concentration to identify the shortest exposure time that achieves the desired on-target effect while minimizing cytotoxicity.
Q4: Are there less toxic alternatives to this compound?
A4: Yes, research has focused on developing analogues of this compound (Mithramycin A) with improved pharmacological and toxicological profiles.[8] For instance, MTM-SDK and MTM-SK have been shown to be better tolerated in animal models while retaining potent antitumor activity.[8] Depending on the experimental goals, investigating these analogues could be a viable strategy to reduce off-target effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at short treatment durations.
-
Possible Cause: The this compound concentration may be too high for your specific cell line. Different cell lines exhibit varying sensitivities to this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a dose-response experiment using a wide range of this compound concentrations to determine the IC50 value for your cell line at a standard time point (e.g., 48 hours).
-
Titrate Down the Concentration: Based on the IC50 value, select a range of lower concentrations for your experiment. The goal is to find a concentration that elicits the desired biological effect without causing excessive cell death.
-
Reduce Serum Concentration: If using serum-containing media, consider reducing the serum percentage, as serum components can sometimes influence drug activity and cell sensitivity.
-
Check Reagent Quality: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation, which could lead to inconsistent results.
-
Issue 2: On-target effects are not observed, even with prolonged treatment.
-
Possible Cause 1: The this compound concentration is too low.
-
Troubleshooting Steps:
-
Increase this compound Concentration: Based on your initial dose-response data, incrementally increase the this compound concentration.
-
Verify Target Expression: Confirm that your cell line expresses the target of interest (e.g., Sp1 and its downstream effectors) at a sufficient level.
-
-
Possible Cause 2: The experimental endpoint is being measured too early.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Measure the desired on-target effect at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: this compound may not be the ideal inhibitor for your target in the specific cellular context.
-
Troubleshooting Steps:
-
Literature Review: Search for studies using this compound in similar cell lines or for the same biological question to see if there are established effective concentration ranges.
-
Consider Alternative Inhibitors: If this compound proves ineffective, you may need to explore other inhibitors of your target pathway.
-
Data on this compound Cytotoxicity
The following table summarizes publicly available data on this compound's cytotoxic effects on various cell lines. This information can serve as a starting point for designing your own experiments.
| Cell Line | Assay | Concentration/Dosage | Treatment Duration | Observed Effect | Citation |
| HeLa | Cell Viability | 0.5 µg/mL | 48 hours | Lethal to cells | [9] |
| Malignant Cell Lines | MTT Assay | 0.2 µM | Not Specified | ~19% loss of viability in PC3-TR cells | [10] |
| Malignant Cell Lines | MTT Assay | 10 µM | Not Specified | ~31% loss of viability in PC3-TR cells | [10] |
| Hypercalcemia Patients | In vivo | 25 µg/kg | 1-2 days | Minimal increase in AST | [6] |
| Hypercalcemia Patients | In vivo | 25 µg/kg | 3-5 days | Significant increase in AST (77-1250 U/L) | [6] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve for this compound using an MTT Assay
This protocol provides a framework for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a fixed period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration. Use a non-linear regression model to fit a sigmoidal curve and determine the IC50 value.
Protocol 2: Time-Course Experiment to Optimize Treatment Duration
This protocol helps identify the shortest treatment duration that achieves the desired on-target effect.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound at a predetermined concentration (e.g., the IC50 value from Protocol 1)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Reagents for your specific downstream analysis (e.g., lysis buffer for Western blotting, TRIzol for RNA extraction).
Procedure:
-
Cell Seeding: Seed your cells in multiple wells of a multi-well plate.
-
Treatment: Treat the cells with the predetermined concentration of this compound. Include a vehicle control.
-
Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), harvest the cells from a subset of the wells.
-
Downstream Analysis: Perform your desired analysis (e.g., Western blot for protein expression, qPCR for gene expression) to assess the on-target effect of this compound.
-
Data Analysis: Plot the magnitude of the on-target effect against the treatment duration. This will help you identify the earliest time point at which the desired effect is achieved.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for optimizing treatment duration and monitoring off-target effects.
Caption: Key signaling pathways affected by this compound.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mithramycin on bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Possible severe thrombocytopenia associated with a single dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Plicamycin Off-Target Effects on Gene Expression: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Plicamycin (also known as Mithramycin) on gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antineoplastic antibiotic that binds to the minor groove of GC-rich DNA sequences. This binding interferes with the binding of transcription factors, most notably Specificity Protein 1 (Sp1), to gene promoters, thereby inhibiting the transcription of Sp1-regulated genes.[1][2][3][4][5] This mechanism is central to its anti-tumor and neuroprotective effects.[1][3]
Q2: Beyond Sp1 inhibition, what are the known off-target effects of this compound on gene expression?
While this compound is a selective inhibitor of Sp1, it can influence the expression of genes that are not direct targets of Sp1.[1][3] This is often due to its binding to GC-rich sequences in the promoter regions of various genes, affecting the binding of other transcription factors or altering chromatin structure. Global gene expression analyses in sarcoma cell lines have revealed that this compound can lead to the widespread repression of key cellular processes, including alternative splicing, regulation of transcription, and chromatin organization.[6]
Q3: Which specific non-Sp1 target genes and pathways are known to be affected by this compound?
Several studies have identified specific genes and pathways modulated by this compound that may be considered off-target effects. These include:
-
c-Myc: this compound has been shown to selectively inhibit the transcription of the c-myc proto-oncogene, likely by interacting with its GC-rich promoter.[7]
-
p53 signaling: this compound can activate the p53 tumor suppressor pathway, leading to senescence and apoptosis in malignant pleural mesothelioma cells.[8] It has also been shown to attenuate Sp1 binding to pro-apoptotic gene promoters without altering p53 binding, suggesting it may act as a cofactor in p53 transactivation.[9]
-
Neurodegeneration-related genes: In the context of neuroprotection, this compound affects the expression of genes involved in neoplastic transformation that also play a role in neurodegeneration, such as c-Src, Hif1α, and p21(waf1/cip1).[1][3]
-
Androgen Receptor (AR): In prostate cancer, this compound can inhibit the transcriptional activity of the androgen receptor.[10]
Q4: Can this compound affect the expression of housekeeping genes?
Yes, the expression of some housekeeping genes can be affected by treatment with cytotoxic agents like this compound, especially those with GC-rich promoter regions. It is crucial to validate the stability of chosen housekeeping genes under specific experimental conditions (e.g., cell line, this compound concentration, and treatment duration) when performing relative gene expression analysis (e.g., by RT-qPCR).[11] Genes like GAPDH have been shown to be regulated under certain conditions, while others like TBP and B2M may be more stable.[11]
Troubleshooting Guides
Issue 1: High Cell Cytotoxicity and Inconsistent Results
Problem: Researchers often observe high levels of cell death even at low concentrations of this compound, leading to variability in experimental outcomes.[12]
Possible Causes & Solutions:
| Cause | Solution |
| High intrinsic toxicity | This compound is a potent cytotoxic agent.[13] It is essential to perform a dose-response curve for each cell line to determine the IC50 and to select appropriate concentrations for gene expression studies that minimize overt toxicity while still achieving the desired biological effect. |
| Cell density | Low cell density can exacerbate the cytotoxic effects of this compound. Ensure consistent and optimal cell seeding densities across all experiments.[14] |
| Batch-to-batch variability of this compound | The purity and activity of this compound can vary between batches and suppliers. It is advisable to test each new batch and establish its potency before use in large-scale experiments. |
| Solvent effects | If using a solvent like DMSO to dissolve this compound, ensure that the final solvent concentration in the cell culture medium is consistent across all treatments and controls, and is at a non-toxic level. |
Issue 2: Unexpected Changes in Off-Target Gene Expression
Problem: RNA-seq or RT-qPCR analysis reveals significant changes in the expression of genes not previously reported to be affected by this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Cell line-specific effects | The off-target effects of this compound can be highly cell-type specific, depending on the unique transcriptomic and epigenomic landscape of the cells. What is an off-target in one cell line may not be in another. |
| GC-rich promoters | This compound's binding to GC-rich DNA sequences is a primary driver of its activity.[2][15] Genes with GC-rich promoter regions are more likely to be affected, even if they are not regulated by Sp1. Use bioinformatic tools to analyze the promoter regions of unexpectedly regulated genes for GC content and potential transcription factor binding sites. |
| Indirect effects | The observed changes in gene expression may be secondary to the primary effects of this compound. For example, the inhibition of a key signaling pathway can lead to downstream transcriptional changes in a wide range of genes. |
Quantitative Data on this compound's Effects on Gene Expression
The following table summarizes data from a global gene expression analysis of Ewing sarcoma cell lines (TC71 and TC32) treated with Mithramycin (this compound). The data highlights the broad repressive effect of the drug on various cellular processes.
| Gene Family/Biological Process | Direction of Regulation | Notes |
| Phosphoproteins | Repression | Broad impact on signaling pathways. |
| Kinases | Repression | Affects cell cycle control and signal transduction. |
| Alternative Splicing | Repression | Suggests interference with the splicing machinery. |
| Regulation of Transcription | Repression | Consistent with its primary mechanism of action. |
| DNA Binding | Repression | Affects the function of various transcription factors. |
| Histone Acetylation | Repression | Indicates an impact on chromatin remodeling. |
| Chromosome Organization | Repression | Potential effects on genome stability. |
| Cytoskeleton | Repression | May contribute to its anti-metastatic properties. |
Data adapted from a study on global gene expression profiling in sarcoma cell lines treated with Mithramycin.[6]
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to Identify this compound-Induced Changes in Protein-DNA Binding
This protocol outlines the general steps for performing ChIP-seq to determine the genome-wide binding sites of a transcription factor (e.g., Sp1) in the presence or absence of this compound.
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Sonication:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells to release the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
Compare peak distributions between this compound-treated and control samples to identify differential binding sites.
-
Protocol 2: RNA Sequencing (RNA-seq) for Global Gene Expression Analysis
This protocol provides a general workflow for analyzing changes in the transcriptome of cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle control as described in the ChIP-seq protocol.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a suitable kit, ensuring high purity and integrity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action and its impact on key signaling pathways.
Caption: A typical experimental workflow for studying this compound's effects on gene expression.
References
- 1. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global gene expression profiling data analysis reveals key gene families and biological processes inhibited by Mithramycin in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suitable housekeeping genes for normalization of transcript abundance analysis by real-time RT-PCR in cultured bovine granulosa cells during hypoxia and differential cell plating density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Plicamycin Fluorescence Applications
Welcome to the technical support center for Plicamycin (also known as Mithramycin). This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common issues, particularly fluorescence quenching, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a fluorescent probe?
This compound is a fluorescent antibiotic that binds to the minor groove of double-stranded DNA, showing a strong preference for GC-rich sequences.[1][2] Its intrinsic fluorescence is significantly enhanced upon binding to DNA in the presence of divalent cations like magnesium (Mg²⁺). This property makes it a valuable tool for quantifying DNA content and analyzing chromatin structure in techniques such as fluorescence microscopy and flow cytometry.
Q2: What causes the fluorescence of this compound to quench or fade?
Fluorescence quenching of this compound can be attributed to several factors:
-
Photobleaching: Prolonged exposure to excitation light can lead to irreversible photochemical destruction of the this compound fluorophore. This is a common issue in fluorescence microscopy.
-
Suboptimal Buffer Conditions: The fluorescence of the this compound-DNA complex is highly dependent on the presence of Mg²⁺. The absence or low concentration of Mg²⁺, or the presence of competing ions like Calcium (Ca²⁺), can significantly reduce fluorescence intensity.[3] The pH of the buffer can also influence fluorescence, with deviations from the optimal range leading to quenching.
-
Presence of Quenching Agents: Certain molecules in the experimental environment can act as quenchers, de-exciting the this compound fluorophore through collisional (dynamic) or complex-forming (static) mechanisms. Reactive oxygen species (ROS) generated during fluorescence excitation are a major contributor to photobleaching.
Q3: How can I prevent photobleaching of this compound?
To minimize photobleaching, consider the following strategies:
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium for microscopy. Common antifade agents include p-Phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Antioxidants like L-ascorbic acid and Trolox can also be effective.
-
Minimize Exposure to Excitation Light: Limit the duration and intensity of the excitation light. Use neutral density filters to reduce illumination intensity and only expose the sample to light when actively acquiring images.
-
Optimize Imaging Settings: Use a sensitive camera and a high numerical aperture objective to maximize signal detection, allowing for shorter exposure times.
Q4: What is the optimal buffer composition for this compound staining?
The ideal buffer for this compound staining should contain a sufficient concentration of Mg²⁺ (typically 5-10 mM) and be buffered to a slightly alkaline pH (around 7.4-8.0). It is crucial to avoid buffers containing Ca²⁺, as it does not substitute for Mg²⁺ and can inhibit this compound-DNA binding and fluorescence.[3] Phosphate-buffered saline (PBS) supplemented with MgCl₂ is a commonly used base for staining solutions.
Troubleshooting Guides
Issue 1: Weak or No this compound Fluorescence Signal
| Possible Cause | Recommended Solution |
| Insufficient Mg²⁺ concentration | Ensure your staining and mounting buffers contain an adequate concentration of MgCl₂ (e.g., 5-10 mM). Prepare fresh buffers to avoid degradation. |
| Presence of Ca²⁺ in buffers | Use high-purity reagents and deionized water to prepare your buffers. Avoid any sources of Ca²⁺ contamination. |
| Incorrect pH of the buffer | Check the pH of your staining and mounting solutions and adjust to the optimal range (pH 7.4-8.0). |
| Low this compound concentration | Optimize the concentration of this compound for your specific cell type and application. Perform a titration experiment to determine the optimal concentration. |
| Poor DNA accessibility (e.g., in fixed and permeabilized cells) | Optimize your fixation and permeabilization protocol. Ensure adequate permeabilization to allow this compound to reach the nuclear DNA. |
| Photobleaching | Implement strategies to minimize photobleaching as described in the FAQs (use antifade reagents, reduce light exposure). |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Non-specific binding of this compound | Increase the number of washing steps after staining to remove unbound this compound. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffer. |
| Autofluorescence of cells or tissue | Include an unstained control to assess the level of autofluorescence. If significant, consider using a spectral imaging system to unmix the this compound signal from the autofluorescence. For fixed tissues, treatment with sodium borohydride or Sudan Black B can sometimes reduce autofluorescence. |
| Contaminated reagents or buffers | Prepare fresh solutions with high-purity reagents and sterile, deionized water. Filter your buffers to remove any particulate matter. |
Quantitative Data Summary
The fluorescence properties of this compound are highly sensitive to its environment. The following tables summarize the key factors influencing its fluorescence.
Table 1: Effect of DNA Binding and Mg²⁺ on this compound Fluorescence
| Condition | Relative Fluorescence Intensity | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime |
| Free this compound | Low | ~380 | ~480 | Short |
| This compound + DNA (no Mg²⁺) | Low | ~380 | ~480 | Short |
| This compound + Mg²⁺ (no DNA) | Moderate | ~420 | ~530 | Intermediate |
| This compound + DNA + Mg²⁺ | High | ~440 | ~575 | Long |
Note: The exact values can vary depending on the specific buffer conditions and the GC content of the DNA.
Table 2: Influence of Environmental Factors on this compound-DNA Fluorescence
| Factor | Condition | Effect on Fluorescence Intensity | Recommendation |
| pH | Acidic (< 7.0) | Decreased | Maintain pH between 7.4 and 8.0. |
| Neutral to slightly alkaline (7.4-8.0) | Optimal | ||
| Alkaline (> 8.5) | Decreased | ||
| Divalent Cations | 5-10 mM Mg²⁺ | Essential for high fluorescence | Always include Mg²⁺ in staining and mounting buffers. |
| Presence of Ca²⁺ | Significant decrease (inhibitory) | Avoid Ca²⁺ in all solutions. | |
| Antifade Reagents | PPD, NPG, DABCO | Reduces photobleaching, may cause initial intensity drop | Use in mounting media for microscopy to prolong signal. |
Experimental Protocols
Protocol 1: this compound Staining for Fluorescence Microscopy
Materials:
-
This compound stock solution (1 mg/mL in ethanol or DMSO, store at -20°C protected from light)
-
Staining Buffer: PBS with 5 mM MgCl₂, pH 7.4
-
Wash Buffer: PBS with 5 mM MgCl₂ and 0.05% Tween-20, pH 7.4
-
Mounting Medium with Antifade Reagent
-
Coverslips and microscope slides
Procedure:
-
Cell Preparation: Grow cells on coverslips. For fixed cells, fix with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Dilute the this compound stock solution in Staining Buffer to a final concentration of 1-10 µg/mL. Incubate the cells with the this compound solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times for 5 minutes each with Wash Buffer to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~575 nm). Use the lowest possible excitation intensity and exposure time to minimize photobleaching.
Protocol 2: this compound Staining for Flow Cytometry
Materials:
-
This compound stock solution (1 mg/mL in ethanol or DMSO)
-
Staining Buffer: PBS with 5 mM MgCl₂, pH 7.4
-
Cell suspension (single-cell suspension is crucial)
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in cold PBS. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Fixation (Optional): For DNA content analysis, fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in Staining Buffer containing this compound at a final concentration of 10-50 µg/mL. Incubate for 30-60 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer using a blue laser for excitation (e.g., 488 nm, although sub-optimal) and collect the emission in the appropriate channel (e.g., ~575 nm).
Signaling Pathways and Workflows
This compound is known to inhibit the transcription of several genes by displacing the Sp1 transcription factor from GC-rich promoter regions. This mechanism is relevant in cancer research, as Sp1 is often overexpressed in tumors and regulates genes involved in cell proliferation, angiogenesis, and apoptosis.[1][4][5][6]
References
Technical Support Center: Plicamycin Dosage Adjustment for Cancer Cell Line Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Plicamycin (also known as Mithramycin) dosage based on the varying sensitivities of different cancer cell lines. This resource offers troubleshooting guides for common experimental hurdles and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antineoplastic antibiotic that functions by binding to GC-rich regions of DNA. This interaction inhibits RNA synthesis and selectively displaces the Sp1 transcription factor from the promoters of oncogenes, leading to the downregulation of genes involved in tumor growth and survival.[1][2][3] this compound has been shown to induce apoptosis in various cancer cell lines, in part through the activation of the Fas death pathway.[4][5]
Q2: Why is it crucial to determine the optimal this compound dosage for each cancer cell line?
Cancer cell lines exhibit significant heterogeneity in their genetic makeup and signaling pathways, leading to varied sensitivities to anticancer agents. A dose that is effective in one cell line may be suboptimal or overly toxic in another. Therefore, determining the half-maximal inhibitory concentration (IC50) for each specific cell line is essential for obtaining reliable and reproducible data in proliferation, apoptosis, and cell cycle assays.
Q3: What are the known downstream effects of this compound's inhibition of Sp1?
Inhibition of the Sp1 transcription factor by this compound leads to the downregulation of numerous target genes critical for cancer progression. These include genes involved in angiogenesis (e.g., VEGF), cell cycle regulation, and survival.[6] Additionally, this compound's impact on Sp1 can influence the expression of proteins involved in drug resistance.[3]
Q4: How does this compound induce apoptosis?
This compound can induce apoptosis through multiple pathways. One established mechanism involves the activation of the Fas death receptor pathway. This activation leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent cleavage of caspases, initiating the apoptotic cascade.[4][5] This process can occur independently of the Fas ligand.[4][5]
This compound Sensitivity in Various Cancer Cell Lines
The sensitivity of cancer cell lines to this compound can vary significantly. The following table summarizes reported IC50 values for this compound in different human cancer cell lines. It is important to note that these values can be influenced by experimental conditions such as incubation time and the specific assay used.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHLA-10 | Ewing Sarcoma | 9.11 | [7] |
| TC205 | Ewing Sarcoma | 4.32 | [7] |
| OVCAR-3 | Ovarian Cancer | Low-nanomolar range | [8] |
Experimental Protocols and Troubleshooting Guides
Accurate determination of cancer cell line sensitivity to this compound relies on robust experimental design and execution. Below are detailed protocols for key assays and comprehensive troubleshooting guides to address common issues.
Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low absorbance readings | - Low cell number- Insufficient incubation time with MTT- Cell death due to factors other than the drug | - Optimize cell seeding density.- Increase incubation time with MTT to allow for sufficient formazan formation.- Check for contamination and ensure optimal cell culture conditions. |
| High background in blank wells | - Contamination of media or reagents- Precipitation of MTT in the media | - Use fresh, sterile reagents.- Ensure MTT is fully dissolved and filter-sterilize if necessary. |
Assessment of Apoptosis using Annexin V Staining
This protocol details the detection of apoptosis through the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization, followed by neutralization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control | - Mechanical stress during cell harvesting- Over-trypsinization- Spontaneous apoptosis due to poor cell health | - Handle cells gently.- Use the minimum necessary trypsinization time.- Use healthy, log-phase cells for experiments. |
| Weak or no Annexin V signal | - Insufficient incubation time- Reagent degradation- Absence of calcium in the binding buffer | - Ensure the recommended incubation time is followed.- Use fresh and properly stored reagents.- Confirm the binding buffer contains an adequate concentration of calcium. |
| High PI staining in all samples | - Cell membrane damage during processing- Delayed analysis after staining | - Handle cells gently to avoid membrane rupture.- Analyze samples promptly after staining. |
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
Cell Harvesting: Collect the cells, including any floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad G0/G1 and G2/M peaks (high CV) | - Cell clumping- Improper fixation- High flow rate during acquisition | - Ensure a single-cell suspension before fixation.- Add cold ethanol slowly while vortexing.- Use a low flow rate during flow cytometry analysis. |
| Excessive debris in the histogram | - Cell lysis during preparation- Apoptosis | - Handle cells gently.- Analyze for a sub-G1 peak, which is indicative of apoptotic cells. |
| Shifting of fluorescence intensity between samples | - Inconsistent cell numbers- Inconsistent staining | - Use a consistent number of cells for each sample.- Ensure thorough mixing and consistent incubation times for staining. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Apoptosis Induction
This compound's primary mode of action involves binding to GC-rich DNA sequences, leading to the displacement of the Sp1 transcription factor. This inhibits the transcription of Sp1 target genes, many of which are involved in cell proliferation and survival. One of the key downstream effects that can lead to apoptosis is the activation of the Fas death receptor pathway.
Caption: this compound binds to DNA, inhibiting Sp1 and inducing apoptosis via the Fas pathway.
Experimental Workflow for Determining this compound Sensitivity
The following workflow illustrates the logical sequence of experiments to assess the sensitivity of a cancer cell line to this compound.
Caption: Workflow for assessing cancer cell line sensitivity to this compound.
References
- 1. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithramycin A activates Fas death pathway in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Plicamycin Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating plicamycin (mithramycin) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antineoplastic antibiotic that acts as an RNA synthesis inhibitor.[1] Its primary mechanism involves binding to GC-rich sequences in DNA, which displaces the transcription factor Specificity Protein 1 (Sp1) from the promoters of genes it regulates.[2] Sp1 is often overexpressed in cancer cells and controls the expression of genes involved in cell proliferation, survival, and angiogenesis.[3]
Q2: What are the major known mechanisms of this compound resistance in cancer cells?
A2: The primary mechanisms of resistance to this compound identified in cancer cells include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove this compound from the cell, reducing its intracellular concentration.[4][5]
-
Alterations in the Sp1 Signaling Pathway: Changes in the expression or post-translational modification of Sp1 or its downstream targets can reduce the cell's dependency on this pathway for survival.[1]
-
Evasion of Apoptosis: Cancer cells can develop resistance to the apoptotic (cell death) pathways that this compound helps to induce.[6]
-
Enhanced DNA Damage Repair: this compound can suppress DNA damage repair mechanisms.[7] Cells with enhanced DNA repair capacity may be able to counteract this effect.[8]
Q3: Is this compound still used clinically?
A3: this compound's clinical use has been largely discontinued due to its narrow therapeutic window and significant toxicity, particularly hepatotoxicity (liver damage).[9] However, it continues to be investigated as an experimental therapy, and newer, less toxic analogs are in development.[4][10]
Troubleshooting Guides
Issue 1: Reduced this compound Efficacy and Suspected Drug Efflux
Q: My cancer cell line is showing a higher IC50 value for this compound than expected, and I suspect increased drug efflux. How can I confirm this?
A: A higher IC50 value is indicative of resistance.[11] To investigate the role of drug efflux pumps, you can perform the following experiments:
-
Gene Expression Analysis: Quantify the mRNA levels of common ABC transporters known to be involved in multidrug resistance, such as ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP), using quantitative real-time PCR (qRT-PCR). An upregulation of these genes in your resistant cell line compared to a sensitive control would suggest their involvement.[12]
-
Protein Expression Analysis: Confirm the qRT-PCR results by measuring the protein levels of these transporters using Western blotting or flow cytometry.
-
Functional Efflux Assays: Use a fluorescent substrate of ABC transporters, such as rhodamine 123 or Hoechst 33342. If your cells are overexpressing these pumps, you will observe lower intracellular fluorescence compared to sensitive cells. This effect can be reversed by co-incubating the cells with a known ABC transporter inhibitor (e.g., verapamil for ABCB1).
Issue 2: Lack of Apoptotic Response to this compound Treatment
Q: I've treated my cancer cells with this compound, but I'm not observing the expected levels of apoptosis. What could be the issue?
A: A lack of apoptosis could be due to intrinsic or acquired resistance mechanisms that block the cell death pathway.
-
Confirm Apoptosis Induction: Use a reliable method to quantify apoptosis, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This will allow you to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Examine Apoptosis-Related Proteins: Analyze the expression levels of key proteins in the apoptotic pathway. Check for the upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) in your cells. This compound has been shown to sensitize cells to apoptosis by downregulating proteins like cFLIP.[6]
-
Consider Combination Therapy: this compound can act synergistically with other agents that induce apoptosis, such as TRAIL or TNF.[6][14] If your cells are resistant to this compound alone, they may respond to a combination treatment.
Issue 3: Investigating the Role of Sp1 in this compound Resistance
Q: How can I determine if alterations in the Sp1 transcription factor are contributing to this compound resistance in my cell line?
A: Since this compound's primary target is the inhibition of Sp1-mediated transcription, alterations in this pathway are a likely source of resistance.
-
Measure Sp1 Expression: Compare the baseline levels of Sp1 mRNA and protein in your potentially resistant cell line to a sensitive control line. While some resistant tumors have higher Sp1 levels, resistance could also arise from a decreased reliance on Sp1.[15]
-
Assess Sp1 Activity: Use a luciferase reporter assay with a promoter containing Sp1 binding sites to measure the transcriptional activity of Sp1. A lack of inhibition of this reporter by this compound in your cell line would suggest a resistance mechanism at or downstream of Sp1 binding.[16]
-
Knockdown Sp1: Use siRNA to specifically knock down Sp1 expression. If the cells show a similar phenotype to this compound treatment (e.g., reduced viability), it confirms their dependence on Sp1. If the knockdown has little effect, the cells may have developed a bypass mechanism.[17]
Quantitative Data Summary
The following tables provide examples of quantitative data relevant to the study of this compound resistance.
Table 1: IC50 Values of this compound (Mithramycin) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AD LNCaP | Prostate Cancer | 3.60 ± 0.84 | [16] |
| AI LNCaP | Prostate Cancer | 4.66 ± 2.19 | [16] |
| PC3-TR | Prostate Cancer | ~200 | [14] |
| Panc-1 | Pancreatic Cancer | >1000 | [14] |
Note: A higher IC50 value indicates greater resistance to the drug.[11]
Table 2: Example of ABC Transporter Upregulation in Drug-Resistant Ovarian Cancer Cells (Paclitaxel Resistance)
| Gene | Transporter | Fold Change in Resistant vs. Sensitive Cells (mRNA) |
| ABCB1 | P-gp/MDR1 | Upregulated |
| ABCC2 | MRP2 | Upregulated |
| ABCC3 | MRP3 | Upregulated |
| ABCC6 | MRP6 | Upregulated |
This table is illustrative of the type of data obtained when studying drug resistance mediated by ABC transporters, based on findings in paclitaxel-resistant cells.[4] Similar analyses can be performed for this compound resistance.
Key Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.[18]
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells[13]
-
Visualizations: Pathways and Workflows
References
- 1. Frontiers | Role of post-translational modifications of Sp1 in cancer: state of the art [frontiersin.org]
- 2. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mithramycin suppresses DNA damage repair via targeting androgen receptor in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mithramycin suppresses DNA damage repair via targeting androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Quantitative measurement of alterations in DNA damage repair (DDR) pathways using single cell network profiling (SCNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mithramycin Targets Sp1 and The Androgen Receptor Transcription Level—Potential Therapeutic Role in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Plicamycin Specificity for Sp1 Binding Sites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing plicamycin and its analogs to target Sp1 transcription factor binding sites. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols for key assays, and quantitative data for experimental planning.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in targeting Sp1?
This compound, also known as Mithramycin A, is a natural polycyclic aromatic polyketide that functions as a selective inhibitor of the Sp1 transcription factor.[1][2] Its mechanism of action involves binding to the minor groove of GC-rich DNA sequences, which are the characteristic binding sites for Sp1.[1][3] This binding of this compound to DNA physically obstructs the Sp1 transcription factor from accessing its target promoter regions, thereby inhibiting the transcription of Sp1-regulated genes.[1][4][5] This process is crucial in various cellular functions and is often dysregulated in cancer, making Sp1 an attractive therapeutic target.[6][7]
2. What are the main challenges associated with using this compound in research and clinical settings?
The primary challenge with this compound is its significant off-target toxicity, which has limited its clinical use.[8] Common side effects include bone marrow suppression, gastrointestinal issues, and hepatotoxicity.[8][9] From a research perspective, challenges include its potential lack of absolute specificity for Sp1 binding sites due to its affinity for any GC-rich DNA sequence, and issues related to its stability in solution.[8]
3. What are "mithralogs," and how do they improve upon the properties of this compound?
"Mithralogs" are analogs of mithramycin (this compound) that have been developed through genetic engineering and combinatorial biosynthesis to improve its therapeutic index.[10][11] These modifications aim to reduce toxicity while maintaining or enhancing the inhibitory effect on Sp1.[10] For example, analogs like EC-8042 have shown potent antitumor activity with a better safety profile compared to the parent compound.[8][12]
4. What is the role of the Sp1 transcription factor in normal and cancerous cells?
Sp1 is a ubiquitously expressed transcription factor that binds to GC-rich promoter regions and regulates the expression of a wide array of genes involved in critical cellular processes such as cell growth, differentiation, apoptosis, and angiogenesis.[13][14][15] In many cancer types, Sp1 is overexpressed and contributes to tumorigenesis by promoting the transcription of oncogenes and genes involved in cell cycle progression and survival.[6][7]
5. Are there alternative strategies to inhibit Sp1 activity besides direct DNA binding?
Yes, other therapeutic strategies target Sp1 through different mechanisms. For instance, compounds like tolfenamic acid and betulinic acid promote the proteasome-dependent degradation of the Sp1 protein.[16] A combination therapy approach, using low doses of this compound to block DNA binding and another agent to induce Sp1 degradation, has been explored to enhance antitumor effects while minimizing toxicity.[16]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibition of Sp1 target gene expression | This compound degradation: this compound is sensitive to light, high temperatures, and pH changes, which can lead to its degradation and loss of activity.[17][18] | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C in the dark. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration: The effective concentration of this compound can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values are often in the low nanomolar range.[19] | |
| Low Sp1 expression: The target cells may have low endogenous levels of Sp1. | Confirm Sp1 expression levels in your cell line using Western blotting or qPCR before starting the experiment. | |
| High cell toxicity or off-target effects | High concentration of this compound: this compound has a narrow therapeutic window and can be toxic at higher concentrations.[8] | Use the lowest effective concentration determined from your dose-response curve. Consider using less toxic mithralogs like EC-8042.[8][12] |
| Non-specific DNA binding: this compound binds to any GC-rich sequence, not just Sp1-regulated promoters.[1][3] | Use reporter assays with specific Sp1 binding sites to confirm on-target effects. Include control plasmids with mutated Sp1 binding sites. | |
| Variability in experimental results | Inconsistent this compound activity: Degradation or precipitation of the compound can lead to inconsistent results. | Always use freshly prepared solutions. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium.[1] |
| Cell passage number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium.[1] Ensure thorough mixing. |
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound and its analogs in various cancer cell lines. This data can be used as a starting point for designing dose-response experiments.
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | OVCAR-3 | Cell Viability | Low-nanomolar range | [19] |
| This compound | Various Cancers | Growth Inhibition | 50-500 nM | [2] |
| MTM-SDK | Prostate Cancer | Cell Proliferation | Not specified, but potent | [20] |
| MTM-SK | Prostate Cancer | Cell Proliferation | Not specified, but potent | [20] |
| EC-8042 | Ovarian Cancer | Anti-tumor activity | Not specified, but significant | [19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the binding of Sp1 to a specific DNA probe and the inhibition of this binding by this compound.
Materials:
-
Nuclear extract containing Sp1 protein
-
32P-labeled double-stranded DNA probe with a consensus Sp1 binding site
-
Unlabeled ("cold") competitor probe
-
This compound
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) non-specific competitor DNA
-
Native polyacrylamide gel (4-6%)
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
Prepare Binding Reactions: In separate tubes, combine the EMSA binding buffer, poly(dI-dC), and nuclear extract.
-
This compound Incubation: Add varying concentrations of this compound or vehicle control to the reaction tubes. Incubate at room temperature for 20 minutes to allow this compound to bind to the DNA.
-
Probe Addition: Add the 32P-labeled Sp1 probe to each reaction. For a competition control, add an excess of the unlabeled probe to a separate tube before adding the labeled probe.
-
Incubation: Incubate the reactions at room temperature for another 20-30 minutes to allow for Sp1-DNA binding.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.
-
Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands. A "shifted" band represents the Sp1-DNA complex, which should decrease in intensity with increasing concentrations of this compound.
DNase I Footprinting Assay
This technique identifies the specific DNA sequence where Sp1 binds and is protected from DNase I cleavage, and how this compound affects this protection.
Materials:
-
DNA fragment of interest (e.g., a promoter region) labeled at one end with 32P
-
Purified Sp1 protein or nuclear extract
-
This compound
-
DNase I
-
DNase I digestion buffer (e.g., containing MgCl2 and CaCl2)
-
Stop solution (e.g., containing EDTA, SDS, and carrier DNA)
-
Denaturing polyacrylamide sequencing gel
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA probe with Sp1 protein and varying concentrations of this compound in a binding buffer.
-
DNase I Digestion: Add a pre-determined, limiting concentration of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature to allow for partial DNA cleavage.
-
Stop Reaction: Terminate the digestion by adding the stop solution.
-
Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.
-
Electrophoresis: Resuspend the DNA pellets in a formamide-containing loading buffer, denature by heating, and load onto a denaturing polyacrylamide sequencing gel.
-
Visualization: Dry the gel and perform autoradiography. The "footprint" will appear as a region of protection from DNase I cleavage in the lane with Sp1, which should diminish or disappear in the presence of this compound.
Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of a promoter containing Sp1 binding sites in the presence of this compound.
Materials:
-
Mammalian cell line of interest
-
Luciferase reporter plasmid containing a promoter with Sp1 binding sites upstream of the luciferase gene
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the Sp1-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. A decrease in the normalized luciferase activity indicates inhibition of Sp1-mediated transcription by this compound.
Visualizations
Signaling Pathway
Caption: Sp1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound and its analogs.
Logical Relationship
Caption: Logical flow from this compound action to analog development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
- 7. This compound (Mithramycin, Mithracin) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. assaygenie.com [assaygenie.com]
- 9. oncology.wisc.edu [oncology.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 19. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Sp1 Inhibition by Plicamycin: A Comparative Guide for Researchers
For Immediate Release
Comprehensive Guide Provides Researchers with Protocols and Comparative Data for Validating Sp1 Inhibition by Plicamycin using Western Blot and qPCR
For researchers, scientists, and drug development professionals investigating the inhibition of Specificity Protein 1 (Sp1) by this compound, a new guide offers a detailed comparison of validation methods, including Western blot and quantitative PCR (qPCR). This publication aims to provide objective performance comparisons with other alternatives and is supported by experimental data.
This compound, also known as Mithramycin A, is a potent antineoplastic antibiotic that selectively inhibits the transcription factor Sp1. It achieves this by binding to GC-rich sequences within gene promoters, thereby displacing Sp1 and downregulating the expression of its target genes.[1] The validation of this inhibitory effect is crucial for studies focusing on cancer biology and other diseases where Sp1 is overexpressed. This guide provides detailed experimental protocols and data presentation to aid in these validation studies.
Comparing this compound and its Analogs
This compound and its analogs have been evaluated for their efficacy in inhibiting Sp1. While this compound is a well-established Sp1 inhibitor, its clinical use has been hampered by toxicity.[1] Newer analogs, such as EC-8042, MTM-SDK, and MTM-SK, have been developed to offer improved safety profiles and enhanced anti-tumor activity.[1][2][3]
| Inhibitor | Mechanism of Action | Key Advantages | Reference |
| This compound (Mithramycin A) | Binds to GC-rich DNA, displacing Sp1 from promoters.[1][4] | Well-characterized Sp1 inhibitor. | [1][4] |
| EC-8042 (DIG-MSK) | Potent inhibitor of Sp-driven gene expression.[3] | Enhanced anti-tumor activity and improved safety profile compared to this compound.[3][5] | [3][5] |
| MTM-SDK & MTM-SK | Inhibit transcription of Sp-regulated genes by blocking Sp protein binding to promoters. | Higher maximum tolerated doses compared to this compound A in mouse models. | [6] |
Experimental Validation of Sp1 Inhibition
The following sections provide detailed protocols for validating the inhibition of Sp1 at both the protein and mRNA levels using Western blot and qPCR, respectively.
Western Blot Analysis of Sp1 Protein Levels
Western blotting is a key technique to visualize the decrease in Sp1 protein levels following this compound treatment. Studies have shown that this compound and its analog EC-8042 lead to a dose-dependent downregulation of Sp1 protein expression.[7] Interestingly, some research suggests that this compound A does not affect Sp1 mRNA levels but rather induces proteasome-dependent degradation of the Sp1 protein.[8][9]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.05, 0.10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.[7]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Sp1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Sp1 protein levels to a loading control, such as β-actin or GAPDH.[7]
qPCR Analysis of Sp1 and Sp1-Target Gene mRNA Levels
While this compound may not directly affect Sp1 mRNA levels, qPCR is essential for analyzing the transcriptional regulation of Sp1's downstream target genes. Inhibition of Sp1 binding to their promoters is expected to decrease the mRNA expression of these genes. Key Sp1 target genes involved in cancer progression include VEGF, c-Myc, XIAP, and DHFR.[2][4][10][11][12]
Experimental Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for Sp1 and its target genes (e.g., VEGF, c-Myc, XIAP, DHFR).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for validating Sp1 inhibition by this compound.
References
- 1. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of the activity of Sp transcription factors by mithramycin analogues as a new strategy for treatment of metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with Combination of Mithramycin A and Tolfenamic Acid Promotes Degradation of Sp1 Protein and Synergistic Antitumor Activity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of specificity protein 1 by mithramycin A as a novel therapeutic strategy for cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic inhibition of Sp1 expression in growing tumors by mithramycin a correlates directly with potent antiangiogenic effects on human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Plicamycin and its Alternatives for Inhibiting Sp1-Mediated Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Plicamycin (also known as Mithramycin A) and alternative compounds for the inhibition of Specificity Protein 1 (Sp1)-mediated transcription. Sp1 is a crucial transcription factor involved in the expression of a multitude of genes that regulate key cellular processes, including cell growth, differentiation, and apoptosis. Its overexpression is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This document outlines the mechanisms of action, comparative efficacy, and experimental protocols for evaluating these inhibitory compounds.
Mechanism of Action: this compound and its Alternatives
This compound is a well-established Sp1 inhibitor that functions by binding to the minor groove of GC-rich DNA sequences, which are characteristic of Sp1 binding sites in gene promoters. This interaction physically obstructs the binding of Sp1 to the DNA, thereby preventing the initiation of transcription of its target genes.
Several alternative compounds have been identified that also inhibit Sp1-mediated transcription, albeit through diverse mechanisms. These include natural products and synthetic molecules that may offer different specificities, potencies, and toxicological profiles. A summary of their mechanisms is presented below.
dot
Figure 1. Mechanisms of Sp1 Inhibition.
Quantitative Comparison of Sp1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives in various cancer cell lines. It is important to note that these values are highly dependent on the cell line and the specific experimental conditions.
| Compound | Cell Line | IC50 (Growth Inhibition) | Notes on Sp1 Inhibition | Citation |
| This compound (Mithramycin A) | OVCAR-3 (Ovarian Cancer) | Low-nanomolar range | Directly inhibits Sp1 binding to DNA. | [1] |
| Various Cancer Cell Lines | 50-500 nM | Reduces Interleukin-34 expression. | [2] | |
| Curcumin | HCT-116 (Colorectal Cancer) | ~50 µM (24h) | Downregulates Sp1, Sp3, and Sp4 protein levels. | [3] |
| U87 MG (Glioblastoma) | 20 µM (24h) | Induces growth inhibition. | ||
| Arsenic Trioxide | KU7 (Bladder Cancer) | 1.4 µM (72h) | Downregulates Sp1, Sp3, and Sp4 protein expression. | [4] |
| NCI-H460 (Lung Cancer) | 5.610 µM (72h) | Inhibits cell proliferation. | ||
| HepG2 (Liver Cancer) | 2.7 µM | Inhibits GLI1 transcriptional activity, a downstream target of Hedgehog signaling. | [5] | |
| Triptolide | 60 Cancer Cell Lines (average) | 12 nM | Inhibits RNA polymerase II-mediated transcription. | [6] |
| CCRF-CEM (Leukemia) | 10.21 nM (72h) | Inhibits cell growth. | ||
| Berberine | A549 (Non-small cell lung cancer) | 80-100 µM (48h) | Reduces Sp1 protein expression in a dose-dependent manner. | [3][7] |
| T47D & MCF-7 (Breast Cancer) | 25 µM (48h) | Inhibits cell proliferation. | [8] |
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments used to assess Sp1 inhibition are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for Sp1-DNA Binding
This assay is used to detect the binding of Sp1 to a specific DNA probe.
dot
Figure 2. EMSA experimental workflow.
Protocol:
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus Sp1 binding site (5'-ATTCGATCGGGGCGGGGCGAGC-3') is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with or without the inhibitor compound.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing poly(dI-dC) to minimize non-specific binding. The inhibitor compound is added at various concentrations.
-
Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the intensity of the Sp1-DNA complex band in the presence of the inhibitor indicates inhibition of binding.
Chromatin Immunoprecipitation (ChIP) Assay for in vivo Sp1 Binding
ChIP assays are performed to confirm the binding of Sp1 to target gene promoters within intact cells.
dot
Figure 3. ChIP assay experimental workflow.
Protocol:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Sp1, or a control IgG. The antibody-protein-DNA complexes are pulled down using protein A/G beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter region of a known Sp1 target gene. A decrease in the amount of precipitated DNA in inhibitor-treated cells indicates reduced Sp1 binding.[9]
Luciferase Reporter Gene Assay for Sp1 Transcriptional Activity
This assay measures the transcriptional activity of Sp1 by using a reporter gene under the control of an Sp1-responsive promoter.
dot
Figure 4. Luciferase reporter assay workflow.
Protocol:
-
Plasmid Construction: A reporter plasmid is constructed containing the firefly luciferase gene downstream of a promoter with multiple Sp1 binding sites.
-
Transfection: Cells are co-transfected with the Sp1-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Transfected cells are treated with the inhibitor compound at various concentrations.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. A decrease in firefly luciferase activity (normalized to Renilla luciferase activity) indicates inhibition of Sp1-mediated transcription.[10]
Western Blot Analysis for Sp1 Protein Levels
This technique is used to determine the effect of the inhibitor compounds on the expression level of the Sp1 protein.
dot
Figure 5. Western blot experimental workflow.
Protocol:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Sp1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized by chemiluminescence. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading. A decrease in the intensity of the Sp1 band indicates downregulation of Sp1 protein expression.
Conclusion
This guide provides a comparative overview of this compound and several alternative compounds for the inhibition of Sp1-mediated transcription. The choice of an inhibitor will depend on the specific research or therapeutic context, considering factors such as potency, mechanism of action, and potential off-target effects. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other novel Sp1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 3. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berberine inhibits HIF-1alpha expression via enhanced proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The enhancement of combination of berberine and metformin in inhibition of DNMT1 gene expression through interplay of SP1 and PDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Plicamycin Demonstrates Broad Anti-Tumor Efficacy Across Diverse Xenograft Models
New research findings highlight the potent anti-tumor effects of Plicamycin (also known as Mithramycin) in various preclinical xenograft models of cancer, including Ewing sarcoma, colorectal cancer, and carcinoid tumors. These studies provide compelling evidence for this compound's mechanism of action, primarily through the inhibition of the Sp1 transcription factor, leading to significant tumor growth suppression.
This compound, an antineoplastic antibiotic, has shown considerable promise in preclinical cancer research. This guide provides a comparative analysis of its efficacy across different xenograft models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been evaluated in several cancer types, demonstrating significant tumor growth inhibition. The following table summarizes the quantitative outcomes from these studies.
| Cancer Type | Cell Line(s) | Xenograft Model | This compound Dosage & Administration | Tumor Growth Inhibition | Reference |
| Ewing Sarcoma | TC32, TC71 | Athymic Nude Mice | 1 mg/kg, Intraperitoneal (M/W/F) | TC32: Suppressed to 3% of control; TC71: Mean tumor volume 3502 mm³ (control) vs 762 mm³ (treated) on day 15. | [1] |
| Ewing Sarcoma (analog) | TC-32 | Athymic Nude Mice | 0.3, 0.6, 0.9 mg/kg, IV (daily for 5 days) | Dose-dependent tumor regression modeled. | [2] |
| Colorectal Cancer | MDST8, LoVo | Athymic nu/nu Mice | 1.5 mg/kg, Intraperitoneal | Significant reduction in MDST8 tumor growth. | |
| Human Carcinoid | H727 | Athymic BALB/c Nude Mice | 0.2 mg/kg, Subcutaneous or Intraperitoneal (twice weekly) | Median tumor weight 790 mm³ (control) vs 280 mm³ (s.c.) and 480 mm³ (i.p.). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key xenograft studies cited.
Ewing Sarcoma Xenograft Protocol
-
Cell Lines: TC32 and TC71 human Ewing sarcoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of Ewing sarcoma cells.
-
Treatment: Once tumors were established, mice were treated with this compound at a dose of 1 mg/kg via intraperitoneal injection on a Monday, Wednesday, and Friday schedule.[1] For the mithramycin analog study, TC-32 tumor-bearing athymic nude mice were treated with 0.3, 0.6, or 0.9 mg/kg via daily IV bolus for five days.[2]
-
Tumor Measurement: Tumor volume was monitored regularly to assess treatment efficacy.[1]
Colorectal Cancer Xenograft Protocol
-
Cell Lines: MDST8 and LoVo human colorectal cancer cells.
-
Animal Model: Athymic nu/nu mice.
-
Tumor Implantation: 5 x 10^6 cells were injected subcutaneously into the flank of the mice.
-
Treatment: When tumors became palpable, this compound was administered intraperitoneally at a dose of 1.5 mg/kg. The vehicle control consisted of 40% PEG300, 5% Tween-80, and 45% saline.
-
Tumor Measurement: Tumor growth was monitored over the following weeks.
Human Carcinoid Xenograft Protocol
-
Cell Line: H727 human carcinoid cells.
-
Animal Model: Athymic BALB/c nude mice.
-
Tumor Implantation: 1.5 million H727 cells were implanted.
-
Treatment: Once tumors reached 4 mm in size, mice were treated with this compound at a dose of 0.2 mg/kg twice weekly via either subcutaneous or intraperitoneal injection.
-
Tumor Measurement: Tumor weight was measured at the end of the study.
Mechanism of Action: Targeting the Sp1 Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the transcription factor Sp1. It binds to GC-rich sequences in DNA, preventing Sp1 from binding to the promoter regions of its target genes. This leads to the downregulation of various proteins crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits Sp1-mediated gene transcription.
Experimental Workflow and Logical Relationships
The process of evaluating this compound's efficacy in xenograft models follows a structured workflow, from cell culture to data analysis.
Caption: Workflow for assessing this compound's anti-tumor effects.
References
A Comparative In Vitro Analysis of Plicamycin and Olivomycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two aureolic acid antibiotics, Plicamycin (also known as Mithramycin) and Olivomycin. Both compounds are recognized for their antineoplastic properties, primarily attributed to their ability to bind to GC-rich regions of DNA and inhibit RNA synthesis. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the signaling pathways involved.
Quantitative Efficacy Data
The following tables summarize the available in vitro cytotoxicity data for this compound and Olivomycin across various cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Cytotoxicity of this compound (Mithramycin)
| Cell Line | Cancer Type | IC50 / Effective Concentration | Citation |
| HeLa | Cervical Cancer | Lethal at 0.5 µg/mL (approx. 0.46 µM) after 48 hours | [1] |
| PC3-TR | Prostate Cancer | ~0.2 µM (in combination with TRAIL) | |
| PC3 | Prostate Cancer | Not specified | |
| Panc-1 | Pancreatic Cancer | Not specified |
Table 2: In Vitro Cytotoxicity of Olivomycin A
| Cell Line | Cancer Type | IC50 / Effective Concentration | Citation |
| A-498 (p53-wild type) | Renal Cell Carcinoma | Apoptosis induced at 1 µM | |
| 786-O (p53-mutant) | Renal Cell Carcinoma | Apoptosis induced at 50 nM |
Table 3: Comparative Toxicity in Human Cells
| Cell Line | Drug | Relative Toxicity | Citation |
| Human (diploid fibroblast and HeLa) | This compound (Mithramycin) | Maximally sensitive | [2] |
| Human (diploid fibroblast and HeLa) | Olivomycin | Maximally sensitive | [2] |
Mechanisms of Action and Signaling Pathways
Both this compound and Olivomycin are DNA-binding agents that interfere with transcription. However, their downstream effects on cellular signaling pathways show distinct characteristics.
This compound: Inhibition of Sp1 Transcription Factor
This compound is a well-characterized inhibitor of the Sp1 transcription factor. By binding to GC-rich sequences in gene promoters, it displaces Sp1, leading to the downregulation of numerous Sp1 target genes that are crucial for cancer cell proliferation and survival.[3] One of the key downstream effects of Sp1 inhibition by this compound is the suppression of the X-linked inhibitor of apoptosis protein (XIAP), which sensitizes cancer cells to apoptosis.[4]
Olivomycin: p53-Dependent Apoptosis
Olivomycin also binds to DNA and can induce apoptosis through a p53-dependent mechanism.[5] The specific apoptotic pathway activated by Olivomycin appears to be dependent on the p53 status of the cancer cells. In p53-wild-type cells, Olivomycin primarily triggers the intrinsic apoptotic pathway, characterized by the upregulation of Puma and Bak and the activation of caspase-9.[6] In cells with mutated p53, there is evidence of crosstalk with the extrinsic pathway, involving the activation of caspase-8.[6]
Experimental Protocols
Standardized in vitro assays are crucial for determining the efficacy of cytotoxic agents. Below are detailed protocols for commonly used cell viability and apoptosis assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or Olivomycin. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment : Culture cells in 6-well plates and treat with the desired concentrations of this compound or Olivomycin for the specified time.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining : Add 5 µL of Annexin V conjugated to a fluorophore (e.g., FITC) and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Conclusion
Both this compound and Olivomycin demonstrate significant in vitro anticancer activity, primarily by targeting DNA and inhibiting transcription. This compound's efficacy is strongly linked to its ability to inhibit the Sp1 transcription factor, leading to the downregulation of pro-survival genes. Olivomycin induces apoptosis through a p53-dependent mechanism that varies with the p53 status of the cancer cells, suggesting a potential for targeted therapeutic strategies. Further direct comparative studies in a broader range of cancer cell lines are warranted to fully elucidate their relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Species specific differences in the toxicity of mithramycin, chromomycin A3, and olivomycin towards cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin is a gene-selective Sp1 inhibitor that identifies a biological intersection between cancer and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin A sensitizes cancer cells to TRAIL-mediated apoptosis by down-regulation of XIAP gene promoter through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Plicamycin-Induced Cell Cycle Arrest by Flow Cytometry
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plicamycin's effect on cell cycle arrest, validated by flow cytometry. It is intended to offer an objective comparison with other well-established cell cycle-arresting agents, supported by experimental data and detailed protocols to aid in research and drug development.
Introduction to this compound and Cell Cycle Arrest
This compound, also known as Mithramycin, is an antineoplastic antibiotic that functions by binding to GC-rich regions of DNA, thereby inhibiting RNA synthesis.[1] This mechanism of action disrupts normal cellular processes and can lead to the arrest of the cell cycle, a critical control point in cell proliferation. The validation of cell cycle arrest is a crucial step in the evaluation of potential anticancer agents. Flow cytometry, a powerful technique for analyzing the characteristics of individual cells within a population, is the gold standard for this purpose. By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), flow cytometry can quantify the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Comparative Analysis of Cell Cycle Arrest
This section compares the effects of this compound on the cell cycle with two well-characterized compounds, Doxorubicin and Nocodazole, which are known to induce arrest at different phases of the cell cycle.
Data Summary
The following table summarizes the quantitative data from flow cytometry experiments, demonstrating the percentage of cells in each phase of the cell cycle after treatment with the respective compounds.
| Treatment | Concentration | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Untreated) | - | T47D | 65.31 | 24.18 | 10.51 | [2] |
| This compound (Mithramycin) | 100 nM | Malignant Pleural Mesothelioma | Increased | Decreased | - | [3] |
| Doxorubicin | 200 nM | MCF-7 | 45.12 | 15.23 | 39.65 | [2] |
| Nocodazole | 250 nM | Unspecified | 15.3 | 10.2 | 74.5 | [4] |
Note: Specific quantitative data for this compound-induced G1 arrest from a single, comprehensive flow cytometry study was not available in the searched literature. The effect is described as an increase in the G1 population and a decrease in the S phase population.[3]
Interpretation of Results
-
Doxorubicin , an anthracycline antibiotic, is known to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and subsequent cell cycle arrest. The data clearly shows a significant increase in the percentage of cells in the G2/M phase , indicating a block at this checkpoint.[2]
-
Nocodazole is a microtubule-destabilizing agent that interferes with the formation of the mitotic spindle. As expected, treatment with Nocodazole leads to a dramatic accumulation of cells in the G2/M phase , as they are unable to progress through mitosis.[4]
Signaling Pathway of this compound-Induced G1 Arrest
This compound's ability to induce G1 cell cycle arrest is primarily attributed to its inhibition of the Sp1 transcription factor. By binding to GC-rich sequences in gene promoters, this compound displaces Sp1, leading to the downregulation of Sp1 target genes that are crucial for cell cycle progression, such as c-myc.[5][6] Furthermore, this compound has been shown to activate the tumor suppressor protein p53.[3] Activated p53 can then transcriptionally activate the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[7][8] p21, in turn, inhibits the activity of cyclin E-CDK2 complexes, which are essential for the G1/S transition, thereby leading to cell cycle arrest in the G1 phase.
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Seed the desired cell line (e.g., T47D, MCF-7) in appropriate culture medium and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow cells to attach and grow to approximately 60-70% confluency.
-
Treat the cells with the desired concentration of this compound, Doxorubicin, or Nocodazole. A vehicle-treated control group should be included in parallel.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours).
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[9]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of staining solution containing:
-
Propidium Iodide (PI) at a final concentration of 50 µg/mL.
-
RNase A at a final concentration of 100 µg/mL.
-
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the appropriate channel for PI (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Conclusion
This compound effectively induces cell cycle arrest, primarily in the G1 phase, by inhibiting the Sp1 transcription factor and activating the p53 pathway. This guide provides a framework for comparing its efficacy against other cell cycle inhibitors like Doxorubicin and Nocodazole, which arrest cells in the G2/M phase through different mechanisms. The provided protocols and diagrams offer a comprehensive resource for researchers investigating the antiproliferative effects of this compound and other potential therapeutic agents. Further studies providing precise quantitative flow cytometry data for this compound across various cancer cell lines would be beneficial for a more detailed comparative analysis.
References
- 1. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pactamycin Analogs Induce p53 Dependent Cell-Cycle Arrest at S-Phase in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mithramycin Depletes Specificity Protein 1 and Activates p53 to Mediate Senescence and Apoptosis of Malignant Pleural Mesothelioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maduramicin arrests myocardial cells at G0/G1 phase of the cell cycle through inhibiting AKT-Cyclin D1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mithramycin inhibits SP1 binding and selectively inhibits transcriptional activity of the dihydrofolate reductase gene in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myc represses the p21(WAF1/CIP1) promoter and interacts with Sp1/Sp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of Plicamycin and its derivatives in inhibiting cancer cell proliferation
Plicamycin, also known as Mithramycin, is an antineoplastic antibiotic that has demonstrated potent anticancer activity. However, its clinical application has been hampered by significant toxicity. This has spurred the development of this compound derivatives with the aim of improving therapeutic efficacy while reducing adverse effects. This guide provides a side-by-side comparison of this compound and its key derivatives, focusing on their ability to inhibit cancer cell proliferation, supported by experimental data and detailed methodologies.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound and its derivatives, primarily MTM-SDK and MTM-SK, have been evaluated across various cancer cell lines. The data, summarized in the table below, consistently demonstrates that the derivatives, particularly MTM-SDK, exhibit superior potency compared to the parent compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for the derivatives in several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (Mithramycin A) | DU145 | Prostate Cancer | ~100 | |
| 22Rv1 | Prostate Cancer | ~120 | ||
| PC3 | Prostate Cancer | ~150 | ||
| LNCaP | Prostate Cancer | ~80 | ||
| OVCAR-3 | Ovarian Cancer | Not specified, but less potent than derivatives | ||
| MTM-SDK | DU145 | Prostate Cancer | ~40 | |
| 22Rv1 | Prostate Cancer | ~50 | ||
| PC3 | Prostate Cancer | ~60 | ||
| LNCaP | Prostate Cancer | ~30 | ||
| Ovarian Cancer Cell Lines | Ovarian Cancer | Up to 2-fold lower than this compound | ||
| MTM-SK | DU145 | Prostate Cancer | ~60 | |
| 22Rv1 | Prostate Cancer | ~80 | ||
| PC3 | Prostate Cancer | ~90 | ||
| LNCaP | Prostate Cancer | ~50 | ||
| Ovarian Cancer Cell Lines | Ovarian Cancer | Comparable to this compound | ||
| 60 Cancer Cell Lines | Various | On average 9-fold more active than this compound |
Key Findings:
-
Enhanced Potency: The derivatives MTM-SDK and MTM-SK consistently show lower IC50 values than this compound in prostate cancer cell lines, indicating higher potency. MTM-SDK, in particular, demonstrates a significant improvement in inhibitory activity.
-
Broad Spectrum Activity: MTM-SK has been shown to be, on average, nine times more active than this compound across a panel of 60 different cancer cell lines.
-
Reduced Toxicity: Studies have indicated that these derivatives are better tolerated than this compound, with higher maximum tolerated doses in animal models.
Mechanism of Action: Inhibition of Sp1 Transcription Factor
This compound and its derivatives exert their anticancer effects primarily by inhibiting the Sp1 transcription factor. Sp1 is a crucial protein that binds to GC-rich sequences in the promoters of many genes involved in cell growth, proliferation, and survival.
By binding to the minor groove of DNA at these GC-rich regions, this compound and its analogs prevent Sp1 from attaching to the DNA, thereby blocking the transcription of Sp1-regulated genes. This leads to the downregulation of key proteins required for cancer cell proliferation and survival.
Caption: this compound and its derivatives inhibit Sp1, blocking transcription and proliferation.
Downstream targets of Sp1 that are affected by this compound and its derivatives include genes that regulate the cell cycle (e.g., cyclins), apoptosis (e.g., Bcl-2 family members), and angiogenesis (e.g., VEGF). Inhibition of these pathways collectively contributes to the potent anti-proliferative and pro-apoptotic effects observed.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its derivatives.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., DU145, PC3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives (e.g., MTM-SDK, MTM-SK). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration.
Experimental Workflow
The general workflow for evaluating the anti-proliferative effects of this compound and its derivatives is depicted in the following diagram.
Confirming Plicamycin's DNA Minor Groove Binding: A Comparative Guide to Biophysical Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of biophysical assays to confirm and characterize the binding of Plicamycin to the DNA minor groove. Experimental data for this compound and other well-known minor groove binders are presented, alongside detailed protocols for key techniques.
This compound, an aureolic acid antibiotic also known as Mithramycin, is a potent antitumor agent that functions by binding to the minor groove of GC-rich DNA sequences.[1][2] This interaction inhibits DNA-dependent RNA synthesis, making it a subject of significant interest in cancer research. Verifying and characterizing this binding is crucial for understanding its mechanism of action and for the development of new therapeutic agents.
This guide compares this compound's DNA binding properties with other notable minor groove binders—Mithramycin SK (a structural analog), Distamycin A, Netropsin, and Hoechst 33258. While this compound prefers GC-rich regions, the latter three are classic examples of AT-rich minor groove binders.[3][4][5]
Comparative Analysis of DNA Binding Properties
The following table summarizes the binding affinities and thermodynamic parameters of this compound and its alternatives for their respective preferred DNA sequences. These values, obtained from various biophysical assays, provide a quantitative comparison of their DNA binding characteristics.
| Compound | Preferred DNA Sequence | Binding Affinity (K_b / K_d) | Thermodynamic Driving Force | Reference Assay(s) |
| This compound (Mithramycin A) | GC-rich | K_obs ≈ 1.2 x 10^5 M⁻¹ | Entropically driven | UV melting studies, ITC |
| Mithramycin SK | GC-rich | K_obs ≈ 2.9 x 10^4 M⁻¹ | Entropically driven | UV melting studies, ITC |
| Distamycin A | AT-rich | K_d ≈ 10⁻⁶ M | Entropically driven | Circular Dichroism, ITC |
| Netropsin | AT-rich | K ≈ 10⁹ M⁻¹ | Enthalpy driven | ITC, Footprinting |
| Hoechst 33258 | AT-rich (AAA/TTT) | K_b ≈ 3.2 x 10⁸ M⁻¹ (high affinity) | Entropically driven | Fluorescence Spectroscopy, ITC |
Key Biophysical Assays for Studying DNA-Ligand Interactions
A variety of biophysical techniques can be employed to confirm and characterize the binding of small molecules like this compound to the DNA minor groove. Each method provides unique insights into the binding mechanism, affinity, and specificity.
Experimental Workflow for Confirming Minor Groove Binding
The following diagram illustrates a general workflow for confirming the minor groove binding of a compound like this compound.
Detailed Experimental Protocols
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Binding can be observed through changes in the absorbance spectrum of the ligand, such as hypochromism (decrease in absorbance) and bathochromic shift (red shift in wavelength), which are indicative of minor groove binding.[6]
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the test compound (e.g., this compound) and calf thymus DNA (or a specific oligonucleotide) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of DNA accurately by measuring its absorbance at 260 nm.
-
Titration: Keep the concentration of the test compound constant in a quartz cuvette. Incrementally add small aliquots of the DNA solution to the cuvette.
-
Data Acquisition: After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible spectrum over a relevant wavelength range (e.g., 230-500 nm).
-
Data Analysis: Monitor the changes in the absorbance and the wavelength of the maximum absorption of the compound. The binding constant (K_b) can be calculated using the Wolfe-Shimer equation from the absorbance data.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-DNA interactions. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent probe that is known to bind to the minor groove (e.g., Hoechst 33258) can be employed.
Protocol (Competitive Binding Assay):
-
Preparation of Solutions: Prepare solutions of the test compound, a fluorescent probe (e.g., Hoechst 33258), and DNA in a suitable buffer.
-
Titration: To a solution of DNA and the fluorescent probe, add increasing concentrations of the test compound.
-
Data Acquisition: After each addition, record the fluorescence emission spectrum of the probe at its excitation wavelength.
-
Data Analysis: The decrease in the fluorescence of the probe indicates that the test compound is displacing it from the DNA minor groove. The binding affinity of the test compound can be determined by analyzing the quenching data using the Stern-Volmer equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n).[7][8]
Protocol:
-
Sample Preparation: Prepare the DNA and ligand solutions in the exact same, degassed buffer to minimize heats of dilution. The concentration of the ligand in the syringe should typically be 10-20 times that of the DNA in the sample cell.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Titration: Fill the sample cell with the DNA solution and the injection syringe with the ligand solution. Perform a series of small, sequential injections of the ligand into the DNA solution.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the chirality of molecules and is an excellent tool for observing conformational changes in DNA upon ligand binding. Minor groove binding typically induces less significant changes in the DNA CD spectrum compared to intercalation, and can also result in an induced CD signal for the bound ligand.[9][10]
Protocol:
-
Sample Preparation: Prepare solutions of DNA and the ligand in a suitable buffer.
-
Titration: Record the CD spectrum of the DNA solution alone. Then, add increasing amounts of the ligand to the DNA solution and record the spectrum after each addition.
-
Data Acquisition: Scan the samples in the far-UV region (e.g., 200-320 nm) to monitor changes in the DNA conformation and in the near-UV/visible region to observe any induced CD signals from the ligand.
-
Data Analysis: Analyze the changes in the CD bands of DNA to infer conformational changes. The appearance of an induced CD signal for the achiral ligand is a strong indication of binding.
DNA Thermal Denaturation (Tm) Assay
This assay measures the melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA has denatured into single strands. Ligands that bind to and stabilize the double helix will increase the Tm.[11]
Protocol:
-
Sample Preparation: Prepare samples of DNA in a suitable buffer, both in the absence and presence of the test compound at various concentrations.
-
Data Acquisition: Use a spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased.
-
Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The Tm is the temperature at the midpoint of the transition. An increase in Tm in the presence of the ligand confirms binding and stabilization of the DNA duplex.
Mechanism of this compound's Interaction with the DNA Minor Groove
This compound's binding to the GC-rich minor groove is a complex process that involves the formation of a dimer in the presence of divalent cations like Mg²⁺. This dimer then interacts with the DNA.
By employing the biophysical assays detailed in this guide, researchers can effectively confirm and characterize the binding of this compound and other small molecules to the DNA minor groove, providing valuable data for drug discovery and development efforts.
References
- 1. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of DNA Groove Binder Distamycin A upon Chromatin Structure | PLOS One [journals.plos.org]
- 4. Molecular dynamics investigation of the interaction between DNA and distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The different binding modes of Hoechst 33258 to DNA studied by electric linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Plicamycin's Synergistic Strike: A Comparative Guide to Combination Anticancer Therapies
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of Plicamycin's synergistic effects with other anticancer agents, supported by experimental data and detailed methodologies.
This compound, an antineoplastic antibiotic, has demonstrated significant potential in enhancing the efficacy of other anticancer drugs across various cancer types. This guide provides a comparative analysis of this compound's synergistic interactions with Cabazitaxel, Everolimus, TRAIL, and Bleomycin, offering valuable insights for preclinical and clinical research. The data presented herein is compiled from peer-reviewed studies, with a focus on quantitative measures of synergy and detailed experimental protocols to ensure reproducibility and facilitate further investigation.
This compound and Cabazitaxel: A Potent Combination Against Drug-Resistant Leukemia
A notable synergistic effect has been observed between this compound and the microtubule inhibitor Cabazitaxel in the context of drug-resistant B-cell acute lymphoblastic leukemia (ALL). This combination has shown the ability to overcome resistance to standard therapies.
Quantitative Synergy Analysis:
The synergy between this compound and Cabazitaxel was quantified using the Combination Index (CI) method of Chou-Talalay, where a CI value less than 1 indicates a synergistic interaction. The study on the cytarabine-resistant REH/Ara-C ALL cell line yielded the following CI values at different levels of cancer cell viability reduction:
| Drug Combination | Cancer Type | Cell Line | Effective Dose (ED) | Combination Index (CI) | Synergy Level |
| This compound + Cabazitaxel | B-cell Acute Lymphoblastic Leukemia | REH/Ara-C | ED75 | < 1 | Synergistic |
| ED90 | < 1 | Synergistic | |||
| ED95 | < 1 | Synergistic |
Experimental Protocol: In Vitro Synergy in ALL
-
Cell Line: Cytarabine-resistant human B-cell acute lymphoblastic leukemia cell line (REH/Ara-C).
-
Treatment: Cells were treated with varying concentrations of this compound and Cabazitaxel, both as single agents and in combination, for 72 hours.
-
Viability Assay: Cell viability was assessed using a standard colorimetric assay to determine the percentage of viable cells after treatment.
-
Synergy Analysis: The Combination Index (CI) was calculated using specialized software to determine the nature of the drug interaction (synergism, additivity, or antagonism).
Signaling Pathway and Experimental Workflow:
The synergistic effect of the this compound and Cabazitaxel combination is attributed to the targeting of distinct and critical cellular pathways. This compound, an RNA synthesis inhibitor, is known to inhibit the transcription of key survival genes, while Cabazitaxel disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
References
Safety Operating Guide
Plicamycin proper disposal procedures
Proper disposal of Plicamycin, a potent antineoplastic agent, is crucial for laboratory safety and environmental protection.[1] Adherence to established guidelines ensures the mitigation of risks associated with this cytotoxic compound. The following procedures provide essential safety and logistical information for researchers, scientists, and drug development professionals.
This compound Disposal Protocol
Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.[2] As an anti-cancer drug, waste generated from this compound use should be considered hazardous.[3][4]
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat or gown, safety glasses with side shields or goggles, and chemical-resistant gloves.[5] For handling powders or creating aerosols, a fume hood should be utilized.[5]
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, such as vials, syringes, gloves, and bench paper, should be segregated into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[5] They must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Use containers that are compatible with the waste and can be securely sealed.
-
Label containers with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
The recommended method for the destruction of pharmaceutical waste is high-temperature incineration.[6]
-
Spill and Decontamination Procedures
In the event of a this compound spill, immediate action is necessary to contain and clean the area.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid creating dust.
-
Cleaning:
-
Carefully collect all contaminated materials using non-sparking tools and place them in a designated hazardous waste container.[5]
-
Decontaminate the spill area.
-
Decontamination Data
| Decontaminant | Concentration | Application | Reference |
| Caustic Solution | 10% | Decontamination of spill site | [5] |
Experimental Protocols
The provided search results do not contain specific experimental protocols for the disposal or degradation of this compound. The disposal procedures are based on established safety guidelines for hazardous and antineoplastic waste.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Mithracin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 6. iwaste.epa.gov [iwaste.epa.gov]
Essential Safety and Operational Guide for Handling Plicamycin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Plicamycin is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure.[1][2] this compound is classified as a hazardous drug, and precautions for handling cytotoxic agents should be strictly followed.[3]
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn at all times.[1] The outer glove should be removed and disposed of within the biological safety cabinet or fume hood after the initial handling.
-
Gown: A disposable, lint-free gown made of a material tested for resistance to chemotherapy drugs is mandatory.[1] Gowns should have long sleeves and tight-fitting cuffs.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and aerosols.[2][4] Standard safety glasses do not provide adequate protection.
-
Respiratory Protection: A NIOSH-approved N95 or higher respirator should be used when handling the powdered form of this compound outside of a containment device.
Quantitative Hazard Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the following toxicity data underscores the need for stringent safety measures.
| Metric | Value | Species | Route | Reference |
| LD50 | 500 mg/kg | Mouse | Oral | [5] |
| TDLO | 50 µg/kg/5D | Human | Not Specified | [5] |
| LD50 | 1,090 µg/kg | Mouse | Intraperitoneal | [5] |
| LD50 | 2,500 µg/kg | Rat | Intraperitoneal | [5] |
| LD50 | 2,810 µg/kg | Mouse | Subcutaneous | [5] |
| LD50 | 3,100 µg/kg | Rat | Subcutaneous | [5] |
LD50: Lethal Dose, 50%; TDLO: Toxic Dose Low
Operational Plan for Handling this compound
This step-by-step guide details the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in an isolated area.[6]
-
This compound should be stored in a clearly labeled, sealed container in a designated, secure, and refrigerated location.[7]
-
Access to the storage area should be restricted to authorized personnel.
2. Preparation and Handling:
-
All handling of this compound, including reconstitution and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation.[2]
-
The work surface of the BSC or fume hood should be covered with a plastic-backed absorbent pad.
-
Before starting, assemble all necessary materials, including vials, sterile diluents, syringes, and disposal containers.
-
Wear the full complement of PPE as described above.
-
When reconstituting the lyophilized powder, slowly inject the diluent down the side of the vial to avoid frothing and aerosolization.
-
After preparation, the exterior of all containers should be wiped down with a decontaminating solution.
3. Spill Management:
-
In the event of a spill, the area should be immediately evacuated and secured.
-
Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.
-
A spill kit containing absorbent materials, decontamination solutions, and waste disposal bags should be readily available.
-
Cover the spill with absorbent pads, working from the outside in.
-
Decontaminate the area with a suitable agent, such as a 10% caustic solution, followed by a thorough cleaning with detergent and water.[2]
-
All materials used for cleanup must be disposed of as hazardous waste.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Sharps: All needles and syringes used for handling this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
Consumables: All contaminated consumables, including gloves, gowns, absorbent pads, and vials, must be placed in a sealed, leak-proof plastic bag or container clearly labeled as "Cytotoxic Waste."
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal facility.[8] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 2. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. fishersci.com [fishersci.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
